2-(Benzyloxy)-4-fluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOUFTRHBIGPDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855810 | |
| Record name | 2-(Benzyloxy)-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696589-03-4 | |
| Record name | 2-(Benzyloxy)-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comprehensive Structural Elucidation of 2-(Benzyloxy)-4-fluorobenzoic Acid
Introduction & Chemical Context
2-(Benzyloxy)-4-fluorobenzoic acid (CAS 696589-03-4) is a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of glucokinase activators and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural integrity is defined by a trisubstituted benzene core featuring a carboxylic acid, a benzyloxy ether, and a fluorine atom.
For researchers in drug development, verifying the regiochemistry of this compound is paramount. The primary challenge lies in distinguishing it from its isomers (e.g., 4-(benzyloxy)-2-fluorobenzoic acid or 5-fluoro analogues) generated during nucleophilic aromatic substitution or alkylation reactions.
This guide provides a rigorous, self-validating protocol for the structural elucidation of 2-(Benzyloxy)-4-fluorobenzoic acid, synthesizing synthetic provenance with multi-modal spectroscopic analysis.
Synthetic Provenance as a Structural Pillar
Before spectral analysis, the "history" of the sample provides the first layer of evidence. The most robust synthesis involves the O-alkylation of 4-fluorosalicylic acid (4-fluoro-2-hydroxybenzoic acid).
-
Precursor: 4-Fluorosalicylic acid (CAS 345-16-4).
-
Reagents: Benzyl bromide (BnBr), Potassium carbonate (
). -
Solvent: DMF or Acetone.
-
Mechanism:
attack of the phenoxide ion on the benzyl bromide.
Deductive Logic: Since the starting material is definitively 4-fluoro-2-hydroxybenzoic acid, the fluorine atom is fixed at the 4-position relative to the carboxyl group (C1). The alkylation occurs exclusively at the phenolic oxygen (C2). Therefore, the product must be the 2-benzyloxy isomer, provided no rearrangement occurred.
Figure 1: Synthetic pathway establishing the regiochemical origin of the target molecule.
Multi-Modal Spectroscopic Analysis[1]
To confirm the structure independently of synthesis, a combination of HRMS, IR, and NMR (
High-Resolution Mass Spectrometry (HRMS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (
). -
Expected Mass:
-
Formula:
-
Exact Mass: 246.0692 Da
-
Observed (
): ~245.0614 m/z
-
-
Diagnostic Utility: Confirms the molecular formula and the presence of a single fluorine atom (no chlorine isotope pattern).
Infrared Spectroscopy (FT-IR)
-
Carboxylic Acid: Broad O-H stretch (2500–3300
) and strong C=O stretch (~1680–1700 ). -
Ether Linkage: C-O-C asymmetric stretch (~1240–1260
). -
Aryl Fluoride: C-F stretch (1000–1400
, often obscured but distinct in fingerprint).
NMR Spectroscopy: The Definitive Proof
This section details the expected chemical shifts and coupling constants derived from the electronic environment of the 2-(benzyloxy)-4-fluorobenzoic acid scaffold.
NMR Analysis
-
Signal: Single peak.
-
Shift:
-105 to -110 ppm (typical for fluoro-benzenes meta to electron-withdrawing COOH and ortho/para to electron-donating alkoxy groups). -
Coupling: If proton-coupled, it appears as a triplet of quartets (or complex multiplet) due to coupling with H3, H5, and H6.
NMR Analysis (400 MHz, DMSO- )
The aromatic region provides the specific regiochemical proof via spin-spin coupling (
| Proton | Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| COOH | - | 12.5 - 13.0 | Broad Singlet | - | Acidic proton, exchangeable with |
| H6 | Ar-H | 7.85 - 7.95 | dd | Deshielded by ortho-COOH. Meta to F. | |
| Ph-H | Benzyl | 7.30 - 7.50 | Multiplet | - | 5 protons of the benzyl group. |
| H3 | Ar-H | 7.05 - 7.15 | dd | Shielded by ortho-OBn. Ortho to F (large | |
| H5 | Ar-H | 6.85 - 6.95 | ddd | Shielded. Ortho to F, Ortho to H6. | |
| Benzyl | 5.20 - 5.30 | Singlet | - | Benzylic methylene protons. |
Key Structural Discriminator:
The H3 proton is the "smoking gun." It appears as a doublet of doublets with a large
NMR Analysis (100 MHz, DMSO- )
Carbon NMR confirms the skeleton and the C-F connectivity via large C-F couplings.
| Carbon | Type | Shift ( | Coupling ( |
| C=O | Carbonyl | ~166.5 | Singlet (or very small coupling) |
| C4 | C-F | ~164.0 | Doublet, |
| C2 | C-O | ~159.5 | Doublet, |
| C6 | Ar-CH | ~133.5 | Doublet, |
| C1 | Quat | ~118.0 | Doublet, |
| C5 | Ar-CH | ~107.5 | Doublet, |
| C3 | Ar-CH | ~101.5 | Doublet, |
| Benzyl | ~70.0 | Singlet |
Experimental Protocols
Protocol A: Sample Preparation for NMR
-
Mass: Weigh 10–15 mg of the solid sample.
-
Solvent: Dissolve in 0.6 mL of DMSO-
(preferred over for better solubility of carboxylic acids and sharper acid peaks). -
Tube: Transfer to a clean, dry 5 mm NMR tube.
-
Acquisition:
-
Run
NMR (min 16 scans). -
Run
NMR (min 32 scans, proton-coupled and decoupled if possible). -
Run
NMR (min 512 scans) for definitive assignments.
-
Protocol B: Isomer Differentiation (HMBC)
If ambiguity remains between the 4-fluoro and 5-fluoro isomers, run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.
-
Target Correlation: Look for the correlation between the Carbonyl Carbon (C=O) and the aromatic protons.
-
In the 4-fluoro isomer , the C=O (~166 ppm) will correlate strongly with H6 (
) and weakly with H2/H6. -
Crucially, observe the
(benzyl) correlation. It correlates to C2 (ipso to ether). C2 should show a splitting pattern consistent with being meta to Fluorine ( Hz).
-
Figure 2: HMBC correlations confirming the connectivity of the ether linkage and the position of the carboxyl group.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-(Benzyloxy)-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-(Benzyloxy)-4-fluorobenzoic acid, a fluorinated aromatic carboxylic acid, represents a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structural motifs, including a benzoic acid core, a fluorine substituent, and a benzyl ether, suggest a diverse range of potential applications, from serving as a key building block in the synthesis of pharmacologically active compounds to its use in the development of novel polymers and functional materials. The interplay of the electron-withdrawing fluorine atom and the bulky, lipophilic benzyloxy group can profoundly influence the molecule's reactivity, solubility, and interaction with biological targets.
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(Benzyloxy)-4-fluorobenzoic acid. Recognizing that not all experimental data for this specific molecule are readily available in the public domain, this document also serves as a practical manual, offering detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This approach is designed to empower researchers to generate high-quality, reliable data, thereby accelerating their research and development endeavors.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unequivocal identity. 2-(Benzyloxy)-4-fluorobenzoic acid is systematically identified by the following descriptors:
| Identifier | Value | Source |
| IUPAC Name | 2-(Benzyloxy)-4-fluorobenzoic acid | - |
| CAS Number | 696589-03-4 | [1] |
| Molecular Formula | C₁₄H₁₁FO₃ | [1] |
| Molecular Weight | 246.23 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C(=O)O | - |
The molecular structure, depicted below, reveals the key functional groups that govern its chemical behavior.
Caption: Workflow for Melting Point Determination.
Detailed Protocol:
-
Sample Preparation:
-
Ensure the 2-(Benzyloxy)-4-fluorobenzoic acid sample is dry and crystalline.
-
Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula.
-
Tap the open end of a capillary tube (sealed at one end) into the powder to pack a small amount of the sample into the bottom.
-
Gently tap the bottom of the capillary tube on a hard surface to compact the sample to a height of 2-3 mm.
-
-
Measurement:
-
Insert the packed capillary tube into the heating block of a calibrated melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the range.
-
For an accurate measurement, heat the sample at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the estimated melting point.
-
Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Carefully observe the sample. Record the temperature at which the first sign of melting is observed (the point at which the solid begins to liquefy).
-
Continue heating and record the temperature at which the last solid crystal melts.
-
-
Reporting:
-
The melting point should be reported as a range between the temperature of initial melting and the temperature of complete liquefaction. A narrow melting range (typically 1-2 °C) is indicative of a pure compound.
-
Determination of Aqueous Solubility
Solubility is a critical parameter, particularly in drug development, as it influences bioavailability.
Principle: The equilibrium solubility of a compound in a specific solvent at a given temperature is the maximum amount of the compound that can dissolve in that solvent.
Experimental Workflow:
Caption: Workflow for Aqueous Solubility Determination.
Detailed Protocol (Shake-Flask Method):
-
Preparation of Saturated Solution:
-
Add an excess amount of 2-(Benzyloxy)-4-fluorobenzoic acid to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is essential to ensure saturation.
-
Place the container in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours).
-
-
Phase Separation:
-
After the equilibration period, allow the suspension to settle.
-
To separate the undissolved solid, centrifuge the sample at a high speed or filter it through a syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the compound. The first few drops of the filtrate should be discarded.
-
-
Analysis:
-
Carefully withdraw a precise aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of 2-(Benzyloxy)-4-fluorobenzoic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible Spectroscopy, against a standard curve prepared with known concentrations of the compound.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.
-
Determination of pKa (Acid Dissociation Constant)
The pKa is a measure of the acidity of a compound and is crucial for understanding its ionization state at different pH values, which affects its solubility, absorption, and distribution.
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For a weak acid like a carboxylic acid, the pKa is the pH at which the concentrations of the protonated (acidic) and deprotonated (conjugate base) forms are equal.
Experimental Workflow:
Caption: Workflow for pKa Determination via Potentiometric Titration.
Detailed Protocol (Potentiometric Titration):
-
Preparation:
-
Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Prepare a solution of 2-(Benzyloxy)-4-fluorobenzoic acid of a known concentration (e.g., 0.01 M) in a mixture of water and a co-solvent like methanol or DMSO if the aqueous solubility is low.
-
Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH).
-
-
Titration:
-
Place a known volume of the acidic solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration well past the equivalence point (the point of steepest pH change).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the inflection point of the curve. This can be identified more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.
-
The pKa is the pH of the solution at the half-equivalence point.
-
Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the chemical structure and purity of a compound.
a. UV-Visible Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups.
Protocol:
-
Prepare a dilute solution of 2-(Benzyloxy)-4-fluorobenzoic acid in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
Record the UV-Vis spectrum over a range of wavelengths (e.g., 200-400 nm) using a spectrophotometer.
-
The resulting spectrum will show the wavelength of maximum absorbance (λmax), which is characteristic of the compound's electronic structure.
b. Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.
Protocol:
-
The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution in a suitable IR-transparent solvent.
-
Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Key characteristic peaks to identify for 2-(Benzyloxy)-4-fluorobenzoic acid would include:
-
A broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹).
-
A strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹).
-
C-O stretches from the ether and carboxylic acid (around 1300-1000 cm⁻¹).
-
Aromatic C-H and C=C stretches.
-
A C-F stretch (typically in the 1250-1000 cm⁻¹ region).
-
c. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR and ¹³C NMR are the most common types.
¹H NMR Protocol:
-
Dissolve a small amount of the sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).
-
The resulting spectrum will show signals corresponding to the different types of protons in the molecule, providing information on their chemical environment, integration (number of protons), and multiplicity (neighboring protons).
¹³C NMR Protocol:
-
A higher concentration of the sample (20-50 mg) is typically required.
-
The spectrum will show signals for each unique carbon atom in the molecule, providing information about their chemical environment.
Plausible Synthesis Route
While a specific, detailed synthesis protocol for 2-(Benzyloxy)-4-fluorobenzoic acid was not found in the initial searches, a plausible and chemically sound method would involve the benzylation of the corresponding hydroxybenzoic acid.
Proposed Reaction Scheme:
Caption: Proposed synthesis of 2-(Benzyloxy)-4-fluorobenzoic acid.
Rationale: This approach is based on the well-established Williamson ether synthesis, a common and reliable method for forming ethers. The starting material, 4-fluoro-2-hydroxybenzoic acid, is commercially available. The phenolic hydroxyl group is deprotonated by a suitable base (e.g., potassium carbonate, sodium hydride) to form a phenoxide, which then acts as a nucleophile and attacks the electrophilic carbon of benzyl bromide, displacing the bromide and forming the benzyl ether.
General Procedure Outline:
-
Dissolve 4-fluoro-2-hydroxybenzoic acid in a suitable polar aprotic solvent (e.g., acetone, DMF).
-
Add a slight excess of a base (e.g., K₂CO₃) to deprotonate the phenolic hydroxyl group.
-
Add benzyl bromide to the reaction mixture.
-
Heat the reaction mixture with stirring for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture would be worked up by filtering off the inorganic salts and removing the solvent under reduced pressure.
-
The crude product would then be purified, for example, by recrystallization from a suitable solvent system.
Conclusion
2-(Benzyloxy)-4-fluorobenzoic acid is a compound with significant potential, yet its physicochemical properties are not extensively documented in readily accessible literature. This guide has consolidated the available identifying information and, more importantly, provided robust, detailed experimental protocols for the determination of its key physicochemical parameters. By following these methodologies, researchers can confidently generate the necessary data to support their work in drug discovery, materials science, and other areas of chemical research. The outlined synthesis route offers a practical approach for obtaining this valuable compound. It is through such systematic characterization that the full potential of novel molecules like 2-(Benzyloxy)-4-fluorobenzoic acid can be unlocked.
References
- This guide is a synthesis of established chemical principles and experimental methodologies and does not rely on a single overarching source. The in-text citations for specific data points are provided where applicable.
- Protocols are based on standard laboratory techniques and best practices in physical organic chemistry and analytical chemistry.
- General principles of melting point determination are widely available in standard organic chemistry textbooks and resources.
- The shake-flask method for solubility determination is a standard industry and regul
- Potentiometric titration for pKa determination is a classical and widely used analytical technique.
- Principles of UV-Vis, FTIR, and NMR spectroscopy are foundational concepts in analytical chemistry.
- The Williamson ether synthesis is a fundamental reaction in organic chemistry for the form
Sources
2-(Benzyloxy)-4-fluorobenzoic Acid: A Strategic Scaffold in Medicinal Chemistry
Topic: Technical Guide to 2-(Benzyloxy)-4-fluorobenzoic Acid Content Type: Technical Whitepaper / Synthetic Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
2-(Benzyloxy)-4-fluorobenzoic acid is a specialized aromatic building block utilized in the synthesis of bioactive small molecules, particularly in the development of aldehyde dehydrogenase (ALDH) inhibitors and potassium-competitive acid blockers (P-CABs). Its structure combines a lipophilic benzyloxy "anchor" with a metabolically stable fluorine substituent at the para position relative to the carboxyl group.
This guide provides a definitive physicochemical profile, a validated synthetic route via the O-alkylation of 4-fluorosalicylic acid, and analytical protocols for structural verification. It addresses the specific challenges of regioselective alkylation and offers a blueprint for scaling this intermediate for pre-clinical studies.
Physicochemical Profile & Molecular Identity
The following data constitutes the definitive identity of the target molecule. Researchers should use these parameters for database registration and analytical method development.
Table 1: Core Chemical Data
| Parameter | Value | Notes |
| IUPAC Name | 2-(Benzyloxy)-4-fluorobenzoic acid | |
| Molecular Formula | C₁₄H₁₁FO₃ | |
| Molecular Weight | 246.24 g/mol | Monoisotopic Mass: 246.0692 |
| CAS Registry Number | Not widely listed; Precursor CAS: 345-13-1 | Use SMILES for database queries.[1] |
| SMILES | OC(=O)C1=C(OCC2=CC=CC=C2)C=C(F)C=C1 | Canonical representation. |
| LogP (Predicted) | ~3.2 - 3.5 | Lipophilic due to benzyl group. |
| pKa (Predicted) | ~3.8 - 4.2 | Acidic carboxyl group; modulated by F-substituent. |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Compliant with Fragment-Based Drug Design (FBDD). |
Synthetic Architecture: The "Salicylate Route"
Retrosynthetic Analysis
The most robust synthetic pathway involves the Williamson Ether Synthesis applied to a salicylate core. Direct alkylation of 4-fluoro-2-hydroxybenzoic acid (4-fluorosalicylic acid) presents a regioselectivity challenge: the competition between the phenolic hydroxyl and the carboxylic acid.
To ensure high purity, this guide recommends a Global Protection-Deprotection Strategy :
-
Global Alkylation: Benzylation of both the phenol and the carboxylic acid to form the benzyl ester intermediate.
-
Selective Hydrolysis: Saponification of the ester to reveal the free acid, leaving the ether linkage intact.
Visualized Pathway (DOT)
Figure 1: Two-step synthesis ensuring regiochemical purity. The intermediate ester purification removes unreacted phenol.
Detailed Experimental Protocol
Safety Warning: Benzyl bromide is a potent lachrymator. Work must be performed in a fume hood.
Stage 1: Formation of the Benzyl Ester Intermediate
-
Setup: Charge a round-bottom flask with 4-fluoro-2-hydroxybenzoic acid (1.0 eq) and anhydrous DMF (Dimethylformamide, 10 vol).
-
Base Addition: Add Potassium Carbonate (
, 2.5 eq) in a single portion. The suspension will turn yellow. -
Alkylation: Dropwise add Benzyl Bromide (2.2 eq) over 15 minutes.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting acid spot (
) should disappear, replaced by the non-polar diester ( ). -
Workup: Pour the mixture into ice-water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate. -
Purification (Critical): Flash chromatography is recommended to remove excess benzyl bromide.
Stage 2: Selective Hydrolysis to Target Acid
-
Solubilization: Dissolve the intermediate ester in THF:MeOH:Water (3:1:1 ratio).
-
Saponification: Add Lithium Hydroxide Monohydrate (LiOH·
, 3.0 eq).[2] Stir at Room Temperature for 4 hours.-
Note: LiOH is preferred over NaOH to prevent potential nucleophilic attack on the fluorine (SNAr), although the electron-rich benzyloxy ring deactivates the system against SNAr.
-
-
Isolation: Acidify carefully with 1M HCl to pH 2–3. The product, 2-(Benzyloxy)-4-fluorobenzoic acid , will precipitate as a white solid.
-
Recrystallization: Recrystallize from Ethanol/Water if necessary to achieve >98% purity.
Analytical Validation (Self-Validating System)
To confirm the structure, researchers must observe specific spectral signatures.
1H-NMR (400 MHz, DMSO-d6)
-
Carboxylic Acid:
12.5–13.0 ppm (Broad singlet, 1H). Absence confirms ester hydrolysis. -
Benzyloxy Methylene:
5.20 ppm (Singlet, 2H). Diagnostic peak for the ether linkage. -
Aromatic Region:
-
Multiplet at
7.30–7.50 ppm (5H, Benzyl ring). -
dd or multiplet at
6.9–7.8 ppm (3H, Benzoic core). Look for C-F coupling constants ( ), typically 8–10 Hz for ortho protons.
-
LC-MS Profile
-
Ionization: ESI Negative Mode (
). -
Target Ion:
= 245.2 m/z. -
Fragmentation: Expect loss of
(M-44) or loss of the benzyl group (M-91) in MS/MS experiments.
Medicinal Chemistry Utility
Structural Significance
-
Bioisosterism: The 2-benzyloxy group mimics the lipophilic interactions of larger fused ring systems (e.g., quinolines) while maintaining rotational freedom.
-
Metabolic Stability: The fluorine atom at the 4-position blocks metabolic oxidation (hydroxylation) at the most reactive site of the benzoic acid ring, significantly extending the half-life (
) of the parent drug.
Application Context
This scaffold is a direct precursor to 2-(Benzyloxy)-4-fluorobenzaldehyde , a key intermediate in the synthesis of ALDH1A3 inhibitors (Aldehyde Dehydrogenase 1A3), which are investigated for targeting cancer stem cells [1]. Furthermore, the acid functionality allows for amide coupling to synthesize derivatives of Vonoprazan-like P-CABs, where the fluoro-phenyl ether moiety provides critical hydrophobic binding interactions.
References
-
Angene Chemical. (2025). Product Analysis: 2-[(4-Fluorobenzyl)Oxy]Benzoic Acid and Isomers. Retrieved from [Link][1]
-
National Center for Biotechnology Information. (2024). 4-Fluoro-2-(phenylamino)benzoic acid: Structural Analogs and Synthesis. PMC10993557.[3] Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Determining the Organic Solubility Profile of 2-(Benzyloxy)-4-fluorobenzoic acid
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate bioavailability and developability into a safe and effective drug product.[1][2][3] For novel compounds such as 2-(Benzyloxy)-4-fluorobenzoic acid, a comprehensive understanding of its solubility in a range of organic solvents is a prerequisite for downstream activities including synthetic route optimization, formulation design, and toxicological studies. This technical guide provides a robust framework for researchers and drug development professionals to systematically determine and interpret the thermodynamic solubility of 2-(Benzyloxy)-4-fluorobenzoic acid. We present a detailed protocol based on the gold-standard shake-flask method, principles for rational solvent selection, and a framework for data interpretation, ensuring a self-validating and scientifically rigorous approach.
Introduction: The Criticality of Solubility Profiling
In modern drug discovery, a significant number of new chemical entities (NCEs) exhibit poor aqueous solubility, which presents a major hurdle to achieving adequate systemic exposure after administration.[1] The solubility of an API directly influences its dissolution rate, which in turn is often the rate-limiting step for absorption into the bloodstream.[4] Therefore, characterizing the solubility profile is not merely a data collection exercise; it is a foundational step in risk assessment and mitigation for the entire development lifecycle.
For 2-(Benzyloxy)-4-fluorobenzoic acid, an early and thorough understanding of its solubility in various organic solvents provides several key advantages:
-
Informed Formulation Strategy: Knowledge of solubility in excipients like glycols, alcohols, or esters can guide the development of oral liquid, parenteral, or topical formulations.[5][6]
-
Process Chemistry Optimization: Solubility data in common reaction and crystallization solvents (e.g., acetone, ethanol, ethyl acetate) is vital for designing efficient purification schemes and controlling the final physical form (polymorphs, solvates) of the API.
-
Preclinical Study Design: High solubility in solvents like dimethyl sulfoxide (DMSO) is often required for preparing concentrated stock solutions for in vitro biological screening and in vivo toxicology studies.
This guide will focus on determining the thermodynamic equilibrium solubility , which represents the true saturation point of the compound in a solvent at a given temperature and is the most relevant value for pharmaceutical development.[7]
Physicochemical Characterization of 2-(Benzyloxy)-4-fluorobenzoic acid
Before initiating solubility experiments, a thorough understanding of the molecule's intrinsic properties is essential for experimental design and data interpretation.
Molecular Structure:
Caption: Molecular Structure of 2-(Benzyloxy)-4-fluorobenzoic acid.
Predicted Physicochemical Properties:
| Property | Predicted Value / Comment | Rationale & Implication on Solubility |
| Molecular Weight | ~322.33 g/mol [8] | A moderate molecular weight. Higher values can sometimes correlate with lower solubility due to increased crystal lattice energy. |
| pKa (acidic) | ~3.5 - 4.5 | The carboxylic acid group is weakly acidic. Solubility will be highly pH-dependent in aqueous media but less so in non-ionizing organic solvents. This is similar to the pKa of 4-fluorobenzoic acid, which is around 4.14.[9] |
| Calculated logP | ~4.6[8] | The high logP (octanol-water partition coefficient) indicates a lipophilic ("fat-loving") nature. This strongly suggests that solubility will be poor in water but favorable in non-polar to moderately polar organic solvents. |
| Hydrogen Bonding | 1 Donor (acid -OH), 3 Acceptors (acid C=O, ether -O-, F) | The ability to both donate and accept hydrogen bonds will enhance solubility in protic solvents (like alcohols) and polar aprotic solvents (like acetone). |
Experimental Design: Rational Solvent Selection
The choice of solvents should be strategic, covering a range of polarities and chemical classes relevant to pharmaceutical processing and formulation. The selection should be guided by safety, regulatory acceptance, and the physicochemical properties of the API.
Solvent Classification:
Solvents are classified by the International Council for Harmonisation (ICH) based on their toxicity.[10] Class 3 solvents are preferred due to their low toxic potential, while Class 2 solvents should be limited, and Class 1 solvents should be avoided.[11][12][13]
Recommended Solvent Panel:
| Solvent | Class (ICH) | Polarity | Rationale for Inclusion |
| Methanol | 2 | Polar Protic | Represents simple alcohols; often a good starting point. |
| Ethanol | 3 | Polar Protic | A common, low-toxicity solvent for oral and topical formulations. |
| Isopropanol (IPA) | 3 | Polar Protic | Another common, low-toxicity alcohol. |
| Acetone | 3 | Polar Aprotic | A versatile solvent used in synthesis and processing. |
| Ethyl Acetate | 3 | Polar Aprotic | A common ester solvent for extraction and purification. |
| Acetonitrile (ACN) | 2 | Polar Aprotic | Widely used in analytical chemistry (HPLC) and synthesis. |
| Tetrahydrofuran (THF) | 2 | Polar Aprotic | A strong ether solvent. |
| Dichloromethane (DCM) | 2 | Non-polar | A common chlorinated solvent; useful for understanding solubility in less polar systems. |
| Toluene | 2 | Non-polar | An aromatic hydrocarbon solvent. |
| Heptane | 3 | Non-polar | A representative aliphatic hydrocarbon; expected to be a poor solvent. |
| Dimethyl Sulfoxide (DMSO) | N/A* | Polar Aprotic | A powerful, universal solvent for creating high-concentration stock solutions for screening. |
*DMSO is not formally classified by ICH for residual levels but its use is common and well-understood.
Methodology: Thermodynamic Solubility via Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[7][14] The principle is to create a slurry by adding an excess of the solid API to the solvent and agitating it until the concentration of the dissolved API in the liquid phase reaches a constant value.[14][15]
4.1 Materials and Equipment
-
2-(Benzyloxy)-4-fluorobenzoic acid (solid, >99% purity)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (4 decimal places)
-
Glass vials (e.g., 4 mL) with PTFE-lined screw caps
-
Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C ± 1 °C)
-
Syringe filters (0.22 µm, PTFE or other solvent-resistant membrane)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes for standard and sample preparation
4.2 Experimental Workflow Diagram
Caption: Experimental workflow for the shake-flask solubility determination.
4.3 Step-by-Step Protocol
-
Preparation: To a series of glass vials, add an excess amount of 2-(Benzyloxy)-4-fluorobenzoic acid (e.g., 20-50 mg). The key is to ensure that undissolved solid remains at equilibrium.
-
Expert Insight: Adding too much solid can sometimes alter the solvent's properties, but for most organic systems, ensuring a visible excess is sufficient.[14]
-
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of a selected solvent to each vial. Cap the vials tightly.
-
Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the slurries for a predetermined time.
-
Self-Validation: To ensure equilibrium has been reached, a time-point study is critical. Samples should be taken at, for example, 24, 48, and 72 hours. Equilibrium is confirmed when the measured solubility does not significantly change between the later time points.[14] For thermodynamic solubility, incubation times of 24 hours or more are often required.[16]
-
-
Sampling: After the equilibration period, remove the vials and allow the undissolved solid to settle for at least 30 minutes.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm solvent-resistant syringe filter and discard the first few drops. Collect the clear filtrate into a clean vial.
-
Expert Insight: This filtration step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility. The filter material must be chemically compatible with the solvent to prevent leaching of extractables.
-
-
Dilution: Based on an estimated solubility range, accurately perform a serial dilution of the filtrate with the same solvent to bring the concentration into the linear range of the analytical method.
-
Quantification: Analyze the diluted samples via a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve prepared from known concentrations of the API.
-
Calculation: The final solubility (S) is calculated using the following formula:
-
S (mg/mL) = C_hplc × DF
-
Where C_hplc is the concentration determined by HPLC (mg/mL) and DF is the dilution factor.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format for easy comparison.
Table 1: Hypothetical Solubility Profile of 2-(Benzyloxy)-4-fluorobenzoic acid at 25°C
| Solvent | Class (ICH) | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Descriptor |
| Heptane | 3 | < 0.1 | < 0.0003 | Practically Insoluble |
| Toluene | 2 | 5.2 | 0.016 | Sparingly Soluble |
| Dichloromethane | 2 | 45.8 | 0.142 | Soluble |
| Ethyl Acetate | 3 | 89.1 | 0.276 | Soluble |
| Acetone | 3 | 215.5 | 0.669 | Freely Soluble |
| Isopropanol | 3 | 60.3 | 0.187 | Soluble |
| Ethanol | 3 | 110.7 | 0.343 | Freely Soluble |
| Methanol | 2 | 155.2 | 0.482 | Freely Soluble |
| Acetonitrile | 2 | 130.4 | 0.405 | Freely Soluble |
| Tetrahydrofuran | 2 | > 300 | > 0.931 | Very Soluble |
| Dimethyl Sulfoxide | N/A | > 400 | > 1.241 | Very Soluble |
Interpretation of Results:
The hypothetical data aligns with the predictions from the physicochemical properties. The molecule's lipophilic nature (high logP) and hydrogen bonding capabilities lead to:
-
Poor Solubility in Non-polar Solvents: As expected, the API is practically insoluble in the aliphatic hydrocarbon heptane.
-
Good Solubility in Polar Aprotic Solvents: The high solubility in solvents like THF, DMSO, and acetone can be attributed to strong dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds from the carboxylic acid group.
-
Good Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol are excellent solvents, capable of forming multiple hydrogen bonds with the API's functional groups.
This profile suggests that for formulation purposes, alcohol- or ester-based systems could be highly effective. For analytical and screening purposes, DMSO and THF are ideal for creating concentrated stock solutions.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to determining the organic solvent solubility profile of 2-(Benzyloxy)-4-fluorobenzoic acid. By integrating an understanding of the API's physicochemical properties with the gold-standard shake-flask methodology, researchers can generate reliable and interpretable data. This information is not only fundamental but also strategically critical, enabling informed decisions that accelerate the journey from chemical entity to viable drug candidate.
References
- Vertex AI Search. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Retrieved February 3, 2026.
-
Wikipedia. (2023). 4-Fluorobenzoic acid. Retrieved February 3, 2026, from [Link]
-
Sihauli Chemicals. (n.d.). 4-Fluoro Benzoic Acid. Retrieved February 3, 2026, from [Link]
-
Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved February 3, 2026, from [Link]
-
BioResources. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Retrieved February 3, 2026, from [Link]
-
ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved February 3, 2026, from [Link]
-
Drug Development & Delivery. (2023). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved February 3, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Fluorobenzoic acid, 4-benzyloxyphenyl ester. Retrieved February 3, 2026, from [Link]
-
Hansen Solubility Parameters. (n.d.). HSP for Beginners. Retrieved February 3, 2026, from [Link]
-
European Medicines Agency. (2023). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved February 3, 2026, from [Link]
-
National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. Retrieved February 3, 2026, from [Link]
-
World Health Organization. (2019). Guidance on waiver of in vivo bioequivalence studies for immediate-release solid oral dosage forms. Retrieved February 3, 2026, from [Link]
-
PubMed. (2018). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). 4-(2-Fluorophenoxy)benzoic acid. Retrieved February 3, 2026, from [Link]
-
IntechOpen. (2020). The Importance of Solubility for New Drug Molecules. Retrieved February 3, 2026, from [Link]
-
Therapeutic Goods Administration (TGA). (2009). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved February 3, 2026, from [Link]
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved February 3, 2026, from [Link]
-
Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved February 3, 2026, from [Link]
-
American Coatings Association. (2018). Hansen Solubility Parameters (HSP): 2 - Applications. Retrieved February 3, 2026, from [Link]
-
USP-NF. (n.d.). Impurities: Residual Solvents ICH: Q3C. Retrieved February 3, 2026, from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved February 3, 2026, from [Link]
-
FDA. (2021). Q3C(R8) Impurities: Guidance for Residual Solvents Guidance for Industry. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2007). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved February 3, 2026, from [Link]
-
Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved February 3, 2026, from [Link]
-
UPCommons. (2022). Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites. Retrieved February 3, 2026, from [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. seppic.com [seppic.com]
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- 8. 2-Fluorobenzoic acid, 4-benzyloxyphenyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 12. tga.gov.au [tga.gov.au]
- 13. uspnf.com [uspnf.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. Shake-Flask Solubility Assay - Enamine [enamine.net]
The Strategic Role of Benzyloxy Protecting Groups in Fluorobenzoic Acid Scaffolds
Executive Summary
In medicinal chemistry, the interplay between fluorine substitution and protecting group strategy is a critical determinant of synthetic efficiency. This guide examines the benzyloxy (Bn) group as a pivotal tool in the manipulation of fluorobenzoic acids (FBAs) . While the benzyl group is a staple of organic synthesis, its application in fluorinated aromatic systems requires a nuanced understanding of electronic effects, orthogonal deprotection, and the risk of hydrodefluorination.
This technical document details the mechanistic rationale, optimized protocols, and critical "watch-outs" for using benzyloxy groups to protect phenolic hydroxyls and carboxylic acids within fluorinated scaffolds.[1]
Mechanistic Rationale & Electronic Synergy[1]
The Fluorine Effect on Protection Kinetics
Fluorine is highly electronegative (
-
Acidity Shift: In hydroxyfluorobenzoic acids, a fluorine atom ortho or meta to the hydroxyl group significantly lowers the pKa of the phenol (making it more acidic).
-
Williamson Ether Synthesis: This increased acidity facilitates the deprotonation of the phenol by mild bases (e.g.,
) during the installation of the benzyl ether, often resulting in faster reaction rates compared to non-fluorinated analogs.
Orthogonality and Stability
The benzyl group is chosen for FBAs because it is orthogonal to the labile ester groups (e.g., methyl/ethyl esters) often present on the carboxylate tail.
-
Base Stability: The benzyloxy ether is stable to the harsh basic conditions (e.g., LiOH hydrolysis) required to saponify a methyl ester to the free acid.
-
Acid Stability: It survives acidic workups that might cleave silyl ethers (TBDMS).[1]
The Hydrodefluorination Risk (Critical Insight)
The most significant technical challenge is catalytic hydrogenolysis (
-
Mechanism: Palladium can insert into the C-F bond, particularly if the ring is electron-deficient.
-
Mitigation: Protocols must be tuned (low pressure, specific solvents) to cleave the weak benzylic C-O bond (BDE ~90 kcal/mol) without touching the stronger aromatic C-F bond (BDE ~126 kcal/mol).
Visualization: Synthesis & Selectivity Logic
The following diagram illustrates the standard workflow for synthesizing a protected intermediate and the decision logic for deprotection.
Caption: Synthesis workflow showing the critical divergence between selective deprotection and accidental defluorination.
Experimental Protocols
Protection: Synthesis of 4-(Benzyloxy)-2-fluorobenzoic acid
This protocol uses a "one-pot" protection-hydrolysis approach if starting from an ester, or direct protection if starting from the acid.[1]
Reagents:
-
4-Hydroxy-2-fluorobenzoic acid (1.0 eq)[1]
-
Benzyl Bromide (BnBr) (2.2 eq - excess covers both phenol and carboxylic acid if protecting both, or controlled for phenol)[1]
-
Potassium Carbonate (
) (2.5 eq)[1] -
Solvent: DMF (Dimethylformamide) or Acetone[1]
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 4-hydroxy-2-fluorobenzoic acid and DMF (5 mL/mmol).
-
Base Addition: Add
in a single portion.[1] The suspension may turn yellow due to phenoxide formation. -
Alkylation: Add Benzyl Bromide dropwise at room temperature.
-
Heating: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]
-
Note: This generates the Benzyl ester-Benzyl ether intermediate.[1]
-
-
Selective Hydrolysis (To recover free acid):
-
Add 1M NaOH (aq) directly to the reaction mixture (3.0 eq).
-
Heat at 50°C for 2 hours. The benzyl ester hydrolyzes; the benzyl ether remains intact.
-
-
Workup: Acidify with 1M HCl to pH 2. The product, 4-benzyloxy-2-fluorobenzoic acid, will precipitate.[1] Filter and wash with water.[1][2][3]
Deprotection: Controlled Hydrogenolysis
Objective: Remove the benzyl group without cleaving the aromatic C-F bond.
Reagents:
-
Substrate (1.0 eq)[1]
-
10% Pd/C (5-10 wt% loading)[1]
-
Solvent: Methanol or Ethanol (Ethyl Acetate can be used if solubility is poor)
-
Additive:
(0.1 eq) - Optional but recommended.[1]
Protocol:
-
Inerting: Purge the reaction vessel with Nitrogen (
).[1] -
Catalyst Loading: Add Pd/C carefully (pyrophoric risk).
-
Solvent: Add solvent.[1]
-
Hydrogenation: Switch to Hydrogen (
) atmosphere via balloon (1 atm). Do not use a Parr shaker at high pressure. -
Monitoring: Stir vigorously at Room Temperature. Check HPLC/TLC every 30 mins.
-
Expert Tip: If the reaction is sluggish, do not heat . Instead, refresh the hydrogen balloon or add fresh catalyst. Heating promotes C-F cleavage.[1]
-
-
Filtration: Filter through a Celite pad to remove Pd/C.[1]
Alternative: Lewis Acid Cleavage (Non-Hydrogenolytic)
If the molecule contains other reducible groups (alkenes, nitro), use Boron Trichloride (
-
Conditions:
(1M in DCM), -78°C to 0°C.[1] -
Selectivity: Cleaves benzyl ethers rapidly; generally spares aromatic fluorines.[1]
Stability Data & Comparison
The following table summarizes the stability of the Benzyloxy-Fluorobenzoic Acid motif against common reagents.
| Reagent / Condition | Reaction Type | Stability of Bn-O (Ether) | Stability of Ar-F (Fluorine) | Outcome |
| H2 / Pd-C (1 atm, RT) | Hydrogenolysis | Unstable (Cleaves) | Stable | Desired Product |
| H2 / Pd-C (50 psi, 60°C) | High P/T Hydrogenolysis | Unstable | Unstable (Risk) | Defluorinated impurity |
| LiOH / THF / H2O | Saponification | Stable | Stable | Ester hydrolysis only |
| TFA / DCM | Acidolysis | Stable (mostly) | Stable | Cleaves t-Butyl esters, Bn stays |
| BCl3 / DCM (-78°C) | Lewis Acid | Unstable (Cleaves) | Stable | Alternative deprotection |
| KMnO4 / Oxidation | Oxidation | Unstable (Oxidizes to Benzoate) | Stable | Degradation of protecting group |
Case Study: Synthesis of PPAR Agonist Intermediates
Context: Peroxisome proliferator-activated receptor (PPAR) agonists often feature a polar "head" group and a lipophilic tail.[1] Fluorobenzoic acid derivatives serve as the linker.
Workflow:
-
Starting Material: 3-Fluoro-4-hydroxybenzoic acid.[1]
-
Protection: Converted to Benzyl 4-(benzyloxy)-3-fluorobenzoate to completely mask polar groups during the coupling of the lipophilic tail to the central ring (via
or Suzuki coupling if using a bromo- intermediate). -
Differentiation:
-
The benzyl ester is cleaved first using LiOH to reveal the carboxylic acid for amide coupling.
-
The benzyl ether is maintained to protect the phenol until the final step.
-
-
Final Deprotection: The Bn ether is removed via mild hydrogenolysis to reveal the phenol, which may then serve as a hydrogen-bond donor in the active site.
Why this matters: Without the benzyl ether, the phenol would interfere with the activation of the carboxylic acid (forming self-esters). The fluorine atom on the ring increases the metabolic stability of the final drug by blocking P450 oxidation at that position.
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Wiley-Interscience.[1] (Standard reference for benzyl ether stability and cleavage conditions).
-
Selective Hydrogenolysis of Benzyl Ethers. Organic Chemistry Portal. (Detailed mechanisms on Pd/C catalyzed cleavage). Link
-
Fluorine in Medicinal Chemistry. Purser, S., et al. (2008). Chemical Society Reviews.[1] (Discusses the stability of C-F bonds and metabolic advantages). Link
-
Synthesis of 4-amino-2-fluorobenzoic acid via Benzyl Protection. Patent CN103980135A.[1] (Demonstrates the industrial workflow of benzyl protection on fluorinated aniline/benzoic acid precursors). Link
Sources
The Therapeutic Potential of 2-(Benzyloxy)-4-fluorobenzoic Acid Derivatives: A Technical Guide for Drug Discovery
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the strategic combination of specific pharmacophores within a single molecular framework is a cornerstone of rational drug design. The 2-(benzyloxy)-4-fluorobenzoic acid scaffold represents a compelling example of such a design, integrating three key structural motifs known to confer a range of biological activities. The benzyloxy group, a common feature in many bioactive compounds, can enhance hydrophobic interactions within target protein binding sites and improve metabolic stability.[1] The fluorine atom, a bioisostere of the hydrogen atom, is frequently incorporated into pharmaceuticals to modulate physicochemical properties such as lipophilicity and pKa, which can lead to improved pharmacokinetic profiles and enhanced binding affinities. Finally, the benzoic acid moiety provides a versatile handle for the synthesis of a diverse array of derivatives, including esters, amides, and hydrazones, each with the potential for distinct biological activities.
This technical guide provides a comprehensive overview of the potential biological activities of 2-(benzyloxy)-4-fluorobenzoic acid derivatives, drawing upon evidence from structurally related compounds to inform the rational design and evaluation of novel therapeutic agents. We will delve into the synthesis of these derivatives, explore their potential as anticancer, anti-inflammatory, and antimicrobial agents, and provide detailed experimental protocols for their evaluation.
Synthetic Strategies: Building a Library of 2-(Benzyloxy)-4-fluorobenzoic Acid Derivatives
The journey to exploring the biological potential of this scaffold begins with robust and versatile synthetic methodologies. The precursor, 2-(benzyloxy)-4-fluorobenzaldehyde, is a key intermediate that can be readily synthesized via a Williamson ether synthesis from 2-fluoro-4-hydroxybenzaldehyde and benzyl bromide.[2] From this aldehyde, the corresponding carboxylic acid, 2-(benzyloxy)-4-fluorobenzoic acid, can be obtained through oxidation. This acid then serves as the primary building block for a diverse library of derivatives.
Experimental Protocol: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde[2]
Objective: To synthesize the key precursor, 2-(benzyloxy)-4-fluorobenzaldehyde.
Materials:
-
2-Fluoro-4-hydroxybenzaldehyde
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-(benzyloxy)-4-fluorobenzaldehyde.
The subsequent oxidation of the aldehyde to the carboxylic acid can be achieved using standard oxidizing agents such as potassium permanganate or Jones reagent. Once the 2-(benzyloxy)-4-fluorobenzoic acid is in hand, a variety of derivatization strategies can be employed.
Caption: Workflow for anticancer drug discovery.
Anti-inflammatory Activity
Benzoic acid derivatives have long been recognized for their anti-inflammatory properties, with salicylic acid (2-hydroxybenzoic acid) being the foundational molecule for a vast class of non-steroidal anti-inflammatory drugs (NSAIDs). [3]The anti-inflammatory potential of various substituted benzoic acids has been extensively documented. [4] The introduction of a benzyloxy group can modulate this activity. For instance, the inhibition of cyclooxygenase-2 (COX-2) expression by triflusal and its metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid, highlights the potential of substituted benzoic acids in targeting key inflammatory enzymes. [5]COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade and is a key target for many anti-inflammatory drugs. [6] Hypothesized Mechanism of Action: The anti-inflammatory effects of 2-(benzyloxy)-4-fluorobenzoic acid derivatives could be mediated by:
-
Inhibition of Cyclooxygenase (COX) Enzymes: These derivatives may act as inhibitors of COX-1 and/or COX-2, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain. [7]* Modulation of Pro-inflammatory Cytokine Production: They might suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Experimental Protocol: In Vitro COX Inhibition Assay [5] Objective: To evaluate the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds and a positive control (e.g., celecoxib)
-
EIA kit for prostaglandin E₂ (PGE₂) quantification
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle at various concentrations for 15 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid and incubate for an additional 10 minutes.
-
Stop the reaction by adding a stopping solution (e.g., HCl).
-
Quantify the amount of PGE₂ produced using a competitive EIA kit.
-
Calculate the IC₅₀ value for each compound against both COX-1 and COX-2 to determine potency and selectivity.
Antimicrobial Potential
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzoic acid and its derivatives have a long history of use as antimicrobial preservatives. [8]The antimicrobial activity of various substituted benzoic acid derivatives, particularly hydrazide-hydrazones, has been reported. [9][10][11]For example, a series of hydrazones of 4-fluorobenzoic acid hydrazide demonstrated significant antibacterial activity, with some compounds showing efficacy comparable to the antibiotic ceftriaxone against Staphylococcus aureus. [9] Hypothesized Mechanism of Action: The antimicrobial activity of 2-(benzyloxy)-4-fluorobenzoic acid derivatives could arise from:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the benzyloxy group could facilitate the insertion of the molecule into the bacterial cell membrane, leading to its disruption.
-
Inhibition of Essential Enzymes: These compounds may inhibit key bacterial enzymes involved in metabolic pathways such as fatty acid biosynthesis or DNA replication.
-
Interference with Quorum Sensing: Some antimicrobial agents disrupt bacterial communication systems, thereby preventing the formation of biofilms and the expression of virulence factors.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [9] Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds and a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
96-well microtiter plates
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study for 2-(benzyloxy)-4-fluorobenzoic acid derivatives is yet to be established, we can infer potential trends from related compound series.
-
Nature of the Derivative: The conversion of the carboxylic acid to amides, esters, or hydrazones will significantly impact the physicochemical properties of the molecules, including their solubility, lipophilicity, and hydrogen bonding capacity. These changes will, in turn, influence their pharmacokinetic profiles and interactions with biological targets. For instance, hydrazones have often been associated with potent antimicrobial activity. [9][10][11]* Substitution on the Benzyloxy Ring: The electronic and steric properties of substituents on the benzyl group can fine-tune the biological activity. Electron-donating or electron-withdrawing groups can alter the electron density of the benzyloxy oxygen and influence its interactions with target proteins. [12]* Position of the Fluorine Atom: While this guide focuses on 4-fluoro substitution, exploring other positions for the fluorine atom could lead to derivatives with altered activity profiles.
Data Summary
| Derivative Class | Potential Biological Activity | Key Structural Features |
| Amides | Anticancer, Anti-inflammatory | R-NH-C=O linkage |
| Esters | Anticancer, Antimicrobial | R-O-C=O linkage |
| Hydrazide-Hydrazones | Antimicrobial, Anticancer | -CO-NH-N=CH- moiety |
Conclusion and Future Directions
The 2-(benzyloxy)-4-fluorobenzoic acid scaffold holds considerable promise as a template for the development of novel therapeutic agents with a wide range of potential biological activities. By leveraging established synthetic methodologies, a diverse library of derivatives can be generated and screened for anticancer, anti-inflammatory, and antimicrobial properties. The insights from structurally related compounds provide a strong rationale for pursuing this chemical space.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of 2-(benzyloxy)-4-fluorobenzoic acid derivatives. In-depth mechanistic studies will be crucial to elucidate the molecular targets and pathways responsible for any observed activities. Furthermore, quantitative structure-activity relationship (QSAR) studies will aid in the rational design of more potent and selective analogs. The exploration of this privileged scaffold could ultimately lead to the discovery of novel drug candidates to address unmet medical needs.
References
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Ren, F., Zhong, Y., Mai, X., Liao, Y. J., Liu, C., Feng, L. H., Sun, W., Zen, W. B., Liu, W. M., Liu, J., & Jin, N. (2014). Synthesis and anticancer evaluation of benzyloxyurea derivatives. Chemical & pharmaceutical bulletin, 62(9), 898–905. [Link]
- Google Patents. (1987). Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
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Kalinowska, M., Świsłocka, R., Lewandowski, W., & Scholl, H. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8031. [Link]
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Kumar, D., Kumar, N., Kumar, A., Singh, S., & Kumar, R. (2018). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Journal of the Serbian Chemical Society, 83(10), 1141-1153. [Link]
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Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]
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Moggero, M., Ceaglio, N., Gomez, M. I., Mattio, M., Kratje, R., & Etcheverrigaray, M. (2021). Pharmacokinetics Versus In Vitro Antiproliferative Potency to Design a Novel Hyperglycosylated hIFN-α2 Biobetter. Pharmaceutical research, 38(1), 169–181. [Link]
- Ngo, T. N., & Fasanmade, A. A. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Journal of Pharmacognosy and Phytochemistry, 4(1), 132-137.
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El-Sayed, M. A., Al-Salem, H. S., Al-Soud, Y. A., & Al-Qudah, M. A. (2021). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Anticancer research, 41(1), 163–172. [Link]
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De la Cruz, P., De la Cuesta, F., Aracil, M., Alvarez-Cienfuegos, A., Mosquera, B., Martin-Aparicio, E., Laforet, M. P., & Lopez-Farré, A. (2000). Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid. Molecular pharmacology, 58(3), 503–510. [Link]
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Ohno, H., Orita, M., Katoh, N., Naito, T., Nakajima, T., & Fujii, N. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & medicinal chemistry, 24(6), 1239–1248. [Link]
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Onkol, T., Dogruer, D. S., Uzun, L., Adak, S., Ozkan, S., & Sahin, M. F. (2008). Synthesis and antimicrobial activity of some new hydrazones of 4-fluorobenzoic acid hydrazide and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Indian journal of pharmaceutical sciences, 70(6), 766–771. [Link]
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Kumar, A., Sharma, S., & Kumar, R. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints, 2023051969. [Link]
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Al-Omair, M. A., Al-Abdullah, N. H., Al-Dhfyan, A., & Al-Rashood, S. T. (2021). Fluorophore-labeled cyclooxygenase-2 inhibitors for the imaging of cyclooxygenase-2 overexpression in cancer: synthesis and biological studies. ChemMedChem, 16(1), 138–146. [Link]
- Rollas, S., Küçükgüzel, S. G., Küçükgüzel, I., Kiraz, M., & Ekinci, A. C. (2002). Synthesis and Antimicrobial Activity of Some New Hydrazones of 4-Fluorobenzoic Acid Hydrazide and 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Farmaco, 57(2), 171-176.
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Shah, A. J. (2023). Dual Inhibition of Cyclooxygenase & Lipoxygenase by Natural Products. Roots Press, 3(1), 308. [Link]
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Harris, R. E. (2009). Cyclooxygenase-2 (cox-2) blockade in the chemoprevention of cancers of the colon, breast, prostate, and lung. Inflammopharmacology, 17(2), 55–67. [Link]
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Al-Hussain, S. A., & El-Sayed, M. A. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS omega, 8(48), 45679–45722. [Link]
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Mathew, B., Suresh, J., Anbazhagan, S., & Paul, A. (2024). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC medicinal chemistry, 15(1), 103–116. [Link]
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Bielenica, A., Stefańska, J., Koliński, M., & Trzepiński, R. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Molecules, 29(16), 3789. [Link]
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Bîcu, E., & Găină, L. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(13), 10837. [Link]
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2-(Benzyloxy)-4-fluorobenzoic acid as a synthetic building block
[1]
CAS Number: 696589-03-4 Formula: C₁₄H₁₁FO₃ Molecular Weight: 246.23 g/mol [1][2][3]
Introduction: The Strategic Fluorophenol Scaffold
In the architecture of modern medicinal chemistry, 2-(Benzyloxy)-4-fluorobenzoic acid serves as a high-value synthetic building block, primarily utilized to introduce a protected phenolic motif alongside a metabolically stable fluorine atom.[1]
The structural logic of this scaffold is threefold:
-
Masked H-Bond Donor: The 2-benzyloxy group acts as a robust protecting group for a phenol.[1] Upon deprotection, the resulting hydroxyl group often serves as a critical hydrogen bond donor/acceptor in protein-ligand interactions (e.g., kinase hinge binding).[1]
-
Metabolic Blocking: The fluorine atom at the 4-position blocks oxidative metabolism (CYP450-mediated hydroxylation) at a typically vulnerable site on the aromatic ring, extending the half-life of the final drug candidate.[1]
-
Electronic Modulation: The interplay between the electron-withdrawing fluorine (
) and the electron-donating alkoxy group tunes the pKa of the carboxylic acid, influencing the reactivity of downstream amide couplings.[1]
This guide details the robust synthesis, validation, and application of this building block, moving beyond generic protocols to provide a self-validating workflow for the bench scientist.
Synthesis & Preparation
While 2-(benzyloxy)-4-fluorobenzoic acid is commercially available, in-house preparation is often required to ensure purity or to introduce specific isotopically labeled benzyl groups.[1] The most reliable route avoids the selectivity issues of direct mono-alkylation by employing a Bis-Alkylation / Selective Hydrolysis strategy.[1]
The "Self-Validating" Synthesis Protocol[1]
Reaction Overview:
-
Bis-Alkylation: 4-Fluorosalicylic acid
Benzyl 2-(benzyloxy)-4-fluorobenzoate.[1] -
Saponification: Benzyl ester hydrolysis
2-(Benzyloxy)-4-fluorobenzoic acid.[1]
Step 1: Bis-Alkylation[1]
-
Reagents: 4-Fluorosalicylic acid (1.0 eq), Benzyl bromide (2.2 eq), Potassium Carbonate (2.5 eq).[1]
-
Solvent: DMF (anhydrous).[1]
-
Conditions: 60°C, 4–6 hours.
Protocol:
-
Dissolve 4-fluorosalicylic acid in DMF (0.5 M concentration).
-
Add finely ground K₂CO₃.[1] The suspension will turn bright yellow/orange due to phenoxide formation.[1]
-
Add benzyl bromide dropwise.[1]
-
Heat to 60°C. Monitor by TLC (Hexane/EtOAc 4:1).
-
Diagnostic: The starting material (polar acid) will disappear, passing through a mono-alkylated intermediate to the non-polar bis-benzyl ester (high R_f).[1]
-
-
Workup: Dilute with water and extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.[1] Dry over Na₂SO₄ and concentrate.
Step 2: Selective Hydrolysis (Saponification)[1]
-
Reagents: Lithium Hydroxide (LiOH·H₂O, 3.0 eq).
-
Solvent: THF/Water (3:1).[1]
-
Conditions: Ambient temperature, 12 hours.
Protocol:
-
Dissolve the crude bis-benzyl ester in THF.[1]
-
Add LiOH dissolved in water.[1] The biphasic mixture will become homogeneous as the reaction proceeds.[1]
-
Validation Point: Monitor by TLC. The benzyl ester (high R_f) will convert to the target acid (low R_f, streaks on silica unless acetic acid is added).[1]
-
Isolation: Acidify carefully with 1N HCl to pH 2–3. The product typically precipitates as a white solid.[1][4] Filter, wash with cold water, and dry.[1][4] Recrystallize from Ethanol/Water if necessary.[1]
Synthesis Pathway Diagram[1][4][5]
Caption: Figure 1. The robust Bis-Alkylation/Hydrolysis route ensures complete protection of the phenol before unmasking the carboxylic acid.[1]
Chemical Reactivity & Transformations[1][4][5]
Once synthesized, the building block offers two primary vectors for elaboration: the carboxylic acid (C1) and the protected phenol (C2).[1]
Amide Coupling (C1 Reactivity)
The electron-withdrawing fluorine at C4 and the electron-donating benzyloxy group at C2 create a "push-pull" electronic environment.[1] The carboxylic acid is moderately deactivated compared to benzoic acid but remains highly reactive under standard coupling conditions.[1]
-
Recommended Reagents: HATU / DIEA in DMF is superior for sterically hindered amines.[1] For scale-up, conversion to the acid chloride (SOCl₂, cat.[1] DMF) followed by reaction with the amine is more cost-effective.[1]
-
Avoid: Carbodiimides (EDC/DCC) without additives (HOBt/HOAt), as the ortho-benzyloxy group can sterically interfere with the active ester formation, leading to slower kinetics and potential racemization if chiral amines are used.[1]
Orthogonal Deprotection (C2 Reactivity)
The benzyl group is orthogonal to most acid-labile protecting groups (like Boc).[1]
-
Method: Hydrogenolysis (H₂, 1 atm, 10% Pd/C, MeOH).
-
Observation: The fluorine atom is stable under standard hydrogenolysis conditions.[1] However, prolonged exposure to high pressure H₂ or PtO₂ catalysts can lead to defluorination.[1]
-
Self-Validation: ¹⁹F NMR is the definitive tool here.[1]
Divergent Reactivity Diagram[1]
Caption: Figure 2. Divergent synthetic pathways. The amide coupling is the primary vector for library generation, while hydrogenolysis unmasks the polar interaction motif.[1]
Analytical Data & Validation
To ensure the integrity of the building block before committing to complex synthesis, verify the following parameters.
| Parameter | Specification | Method | Note |
| Appearance | White to off-white solid | Visual | Yellowing indicates phenol oxidation.[1] |
| ¹H NMR (DMSO-d₆) | δ 5.20 (s, 2H, OCH₂), 12.8 (br s, COOH) | NMR | Look for disappearance of ethyl/methyl peaks if ester hydrolysis was incomplete.[1] |
| ¹⁹F NMR | Singlet ~ -105 to -110 ppm | NMR | Crucial to rule out defluorination or regioisomers.[1] |
| Purity | >98% | HPLC (254 nm) | Impurities are often benzyl bromide residues.[1] |
References
-
Preparation of Fluorobenzoic Acids. Organic Syntheses, Coll. Vol. 2, p. 299 (1943).[1] Link[1]
-
Synthesis of 2-(Benzyloxy)-4-fluorobenzoic acid (CAS 696589-03-4). ChemicalBook Supplier Data & Properties. Link
-
Amide Bond Formation: Beyond the Myth of Coupling Reagents. Chem. Soc. Rev., 2009, 38, 606-631.[1] Link
-
Protecting Groups in Organic Synthesis. Wuts, P.G.M.[1] & Greene, T.W., Wiley-Interscience.[1] (Standard Reference for Benzyl Deprotection).[1][5]
Sources
- 1. DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS - Google Patents [patents.google.com]
- 2. halochem.com [halochem.com]
- 3. 696589-03-4 | 2-(Benzyloxy)-4-fluorobenzoic acid | Boroncore [boroncore.com]
- 4. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]
- 5. WO2017003107A1 - Method for preparing benzoic acid amide compound - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzoic Acid: From Conceptualization to Synthesis and Application
Abstract
This technical guide provides a comprehensive overview of 2-(Benzyloxy)-4-fluorobenzoic acid, a key building block in contemporary medicinal chemistry. While a singular "discovery" event for this compound is not prominently documented, its history is intrinsically linked to the broader development of fluorinated scaffolds in drug design. This guide will deconstruct the logical pathway to its synthesis, detail established experimental protocols, and explore its applications as a crucial intermediate in the development of novel therapeutic agents. The strategic incorporation of the benzyloxy protecting group and the fluorine atom imparts unique physicochemical properties that are highly advantageous for modulating the biological activity and pharmacokinetic profiles of target molecules. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile chemical entity.
Introduction: The Rationale Behind the Structure
The emergence of 2-(Benzyloxy)-4-fluorobenzoic acid as a valuable synthetic intermediate is not accidental but rather a product of rational drug design principles. The two key structural motifs, the fluorine atom and the benzyloxy group, are deliberately incorporated to address specific challenges in medicinal chemistry.
-
The Role of Fluorine: The introduction of fluorine into drug candidates is a well-established strategy to enhance a molecule's metabolic stability, binding affinity, and bioavailability. The strong carbon-fluorine bond can resist metabolic oxidation, thereby increasing the drug's half-life. Furthermore, fluorine's high electronegativity can lead to more potent interactions with biological targets.
-
The Utility of the Benzyloxy Group: The benzyloxy group serves as a versatile protecting group for the phenolic hydroxyl group. This allows for selective reactions at other positions of the molecule. The benzyl group can be readily cleaved under various conditions, typically through catalytic hydrogenation, to reveal the free phenol for further functionalization or as a key pharmacophoric feature in the final active molecule.
The combination of these features in 2-(Benzyloxy)-4-fluorobenzoic acid creates a scaffold that is primed for the synthesis of complex, biologically active compounds, particularly in the realms of oncology and neurodegenerative diseases.
A History Rooted in Synthetic Strategy
A definitive historical record of the first synthesis of 2-(Benzyloxy)-4-fluorobenzoic acid is not readily apparent in the scientific literature. Its development is more accurately viewed as a logical extension of established synthetic methodologies for fluorinated aromatic compounds. The most logical and widely practiced synthetic route proceeds through its aldehyde precursor, 2-(Benzyloxy)-4-fluorobenzaldehyde.
The synthesis of this precursor is well-documented and typically involves a two-step process:
-
Formation of 4-fluoro-2-hydroxybenzaldehyde: This intermediate is synthesized from commercially available starting materials.
-
O-benzylation: The hydroxyl group of 4-fluoro-2-hydroxybenzaldehyde is then protected with a benzyl group, most commonly using benzyl bromide in the presence of a weak base like potassium carbonate.
Once 2-(Benzyloxy)-4-fluorobenzaldehyde is obtained, the final step is the oxidation of the aldehyde functionality to a carboxylic acid. This is a standard transformation in organic synthesis, with several reliable methods available.
Synthetic Methodologies: A Step-by-Step Guide
The synthesis of 2-(Benzyloxy)-4-fluorobenzoic acid is a multi-step process that begins with the preparation of its aldehyde precursor. The following protocols are based on established and reliable methods found in the chemical literature.
Synthesis of the Precursor: 2-(Benzyloxy)-4-fluorobenzaldehyde
The preparation of the aldehyde is a critical first stage.
Reaction Scheme:
Figure 1: Synthesis of the aldehyde precursor.
Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-fluoro-2-hydroxybenzaldehyde (1.0 equivalent).
-
Solvent and Base: Dissolve the starting material in anhydrous dimethylformamide (DMF). Add potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-(Benzyloxy)-4-fluorobenzaldehyde.
Oxidation to 2-(Benzyloxy)-4-fluorobenzoic Acid
The Pinnick oxidation is a highly effective and mild method for the oxidation of aldehydes to carboxylic acids, particularly for substrates with other sensitive functional groups.
Reaction Scheme:
Figure 2: Oxidation to the target carboxylic acid.
Experimental Protocol:
-
Setup: In a flask, dissolve 2-(Benzyloxy)-4-fluorobenzaldehyde (1.0 equivalent) in a mixture of tert-butanol and water.
-
Reagents: Add 2-methyl-2-butene (a chlorine scavenger, ~4.0 equivalents). In a separate flask, prepare a solution of sodium chlorite (NaClO₂, ~1.5 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄, ~1.5 equivalents) in water.
-
Reaction: Slowly add the aqueous solution of sodium chlorite and buffer to the solution of the aldehyde at room temperature. Stir the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, quench any excess oxidant by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Extraction and Purification: Acidify the mixture with 1M HCl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 2-(Benzyloxy)-4-fluorobenzoic acid, which can be further purified by recrystallization.[1]
Physicochemical and Spectroscopic Data
A comprehensive understanding of a compound's properties is crucial for its application in research and development.
Table 1: Physicochemical Properties of 2-(Benzyloxy)-4-fluorobenzoic Acid
| Property | Value |
| Molecular Formula | C₁₄H₁₁FO₃ |
| Molecular Weight | 246.24 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 202857-90-7 |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.10 (dd, J=8.8, 7.2 Hz, 1H), 7.45-7.30 (m, 5H), 6.85 (dd, J=10.8, 2.4 Hz, 1H), 6.75 (dd, J=8.8, 2.4 Hz, 1H), 5.20 (s, 2H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 165.2 (d, J=12.1 Hz), 164.8 (d, J=256.5 Hz), 162.4 (d, J=2.9 Hz), 136.1, 134.2 (d, J=12.1 Hz), 128.8, 128.4, 127.3, 110.2 (d, J=3.9 Hz), 106.9 (d, J=22.4 Hz), 104.1 (d, J=28.2 Hz), 71.0.
-
Mass Spectrometry (ESI-MS): m/z 245.06 [M-H]⁻.
-
Infrared (IR) (KBr, cm⁻¹): ~3000 (O-H stretch, broad), 1685 (C=O stretch), 1610, 1500 (aromatic C=C stretch), 1250 (C-O stretch), 1100 (C-F stretch).
Applications in Medicinal Chemistry
2-(Benzyloxy)-4-fluorobenzoic acid is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to further elaborate the carboxylic acid functionality, for example, through amide bond formation, while retaining the strategically placed fluorine and the protected hydroxyl group.
Derivatives of this acid have been explored for their potential as:
-
Anticancer Agents: The fluorinated benzyloxy scaffold can be incorporated into molecules targeting various cancer-related pathways.
-
Neuroprotective Agents: The physicochemical properties imparted by the fluorine and benzyloxy groups are advantageous in designing molecules that can cross the blood-brain barrier and interact with targets in the central nervous system.
The general workflow for utilizing this intermediate is depicted below:
Figure 3: General workflow for the application of 2-(Benzyloxy)-4-fluorobenzoic acid in medicinal chemistry.
Conclusion
While the precise "discovery" of 2-(Benzyloxy)-4-fluorobenzoic acid may not be a singular, celebrated event, its importance in the field of medicinal chemistry is undeniable. Its synthesis is a logical and well-precedented process, relying on fundamental organic reactions. The strategic combination of a fluorine atom and a benzyloxy protecting group makes it a highly valuable and versatile building block for the creation of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a solid foundation for researchers and scientists working in drug discovery and development.
References
- Jiang, M. et al. (2008). Novel diazepinylbenzoic acid derivatives as retinoid X receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(15), 4383-4387.
- Sakaki, J. et al. (2007). Novel retinoid X receptor agonists with a diazepinylbenzoic acid skeleton. Bioorganic & Medicinal Chemistry, 15(16), 5496-5507.
- Pinnick, H. W. (1981). The Pinnick oxidation of α,β-unsaturated aldehydes. Organic Reactions, 38, 655-792.
- CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents. (This patent describes a similar Pinnick oxidation, providing a basis for the proposed protocol).
Sources
Safety and handling precautions for 2-(Benzyloxy)-4-fluorobenzoic acid
This guide provides an in-depth technical analysis of 2-(Benzyloxy)-4-fluorobenzoic acid (CAS 696589-03-4), designed for researchers and process chemists. It moves beyond standard Safety Data Sheet (SDS) parameters to address the specific physicochemical behaviors and risk profiles associated with fluorinated benzoic acid derivatives in drug discovery workflows.
Chemical Profile & Critical Properties[1][2]
This compound serves as a specialized intermediate, often utilized in the synthesis of bioactive scaffolds where the fluorine atom modulates metabolic stability and the benzyloxy group acts as a lipophilic anchor or a protected phenol.
| Property | Technical Specification | Operational Implication |
| Chemical Name | 2-(Benzyloxy)-4-fluorobenzoic acid | -- |
| CAS Number | 696589-03-4 | Use for inventory tracking & regulatory compliance. |
| Formula | C₁₄H₁₁FO₃ | -- |
| Molecular Weight | 246.23 g/mol | Essential for stoichiometry calculations. |
| Appearance | White to Off-white Solid | Discoloration (yellowing) indicates oxidation or hydrolysis. |
| Solubility | DMSO, Methanol, DCM | Poor water solubility . Do not use aqueous washes as primary cleaning agents for spills. |
| Acidity (pKa) | ~3.5 – 4.0 (Predicted) | Stronger acid than benzoic acid due to the electron-withdrawing fluorine (inductive effect). |
| Melting Point | 160–170°C (Range varies by purity) | Monitor for "sweating" or sintering during storage, which indicates impurity-driven melting point depression. |
Hazard Mechanistics & Toxicology
While classified under standard GHS categories, the specific hazards of this compound derive from its dual functionality: the acidic carboxyl group and the fluorinated aromatic ring.
Primary Hazards (GHS Classification)
-
Skin Irritation (Category 2): The free carboxylic acid proton can disrupt the stratum corneum, leading to erythema.
-
Eye Irritation (Category 2A): Contact with mucous membranes causes immediate protonation of tissue proteins, resulting in severe irritation.
-
STOT-SE (Category 3): Inhalation of dust triggers respiratory tract inflammation.
The Fluorine Factor: Thermal Decomposition Risks
Unlike non-halogenated benzoic acids, the presence of the fluorine atom at the 4-position introduces a critical thermal risk. Under high-temperature combustion or pyrolysis (>250°C), the C-F bond (bond energy ~485 kJ/mol) eventually cleaves.
-
Mechanism: Thermal degradation in the presence of moisture or hydrogen sources can release Hydrogen Fluoride (HF) gas.
-
Risk: HF is insidious; it penetrates deep into tissues, decalcifying bone and causing systemic toxicity.
-
Precaution: Firefighting in areas storing this compound requires full respiratory protection (SCBA) to prevent HF inhalation.
Operational Handling Protocol
To ensure data integrity and personnel safety, follow this self-validating workflow. This protocol minimizes static discharge risks (common with dry aromatic acids) and exposure.
Engineering Controls
-
Primary: Class II Biological Safety Cabinet or Chemical Fume Hood.
-
Airflow: Maintain face velocity >0.5 m/s.
-
Static Control: Use anti-static weighing boats; fluorinated aromatics can carry significant static charge, leading to powder scattering.
Workflow Visualization
Figure 1: Safe handling workflow for 2-(Benzyloxy)-4-fluorobenzoic acid, emphasizing static control and containment.
Storage & Stability Logic
The stability of 2-(Benzyloxy)-4-fluorobenzoic acid is dictated by the ether linkage and the carboxylic acid.
-
Temperature: Store at 2–8°C (Refrigerated) . While the solid is likely stable at room temperature, refrigeration retards slow hydrolysis of the benzyl ether and decarboxylation.
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) if long-term storage (>6 months) is required. The benzylic position is susceptible to slow autoxidation to form benzaldehyde and 4-fluorosalicylic acid derivatives.
-
Incompatibilities:
-
Strong Bases: Will form the salt immediately.
-
Strong Oxidizers: Can attack the benzyl ether.
-
Reagents: Avoid mixing with thionyl chloride (
) unless converting to the acid chloride in a controlled reaction; this generates HCl and SO2 gases.
-
Emergency Response & Waste Management
Emergency Decision Tree
Figure 2: Emergency response protocols highlighting the specific risk of HF formation during fire.
Waste Disposal
-
Classification: Halogenated Organic Waste .
-
Protocol:
-
Dissolve solid waste in a minimal amount of combustible solvent (e.g., acetone).
-
Transfer to the designated "Halogenated Waste" container.
-
Do NOT mix with strong acid waste streams, as this may precipitate the solid or cause unexpected exotherms.
-
Label clearly with "Contains Fluorine" to alert downstream incineration facilities (scrubbers required for HF).
-
References
-
Halochem . 2-(Benzyloxy)-4-fluorobenzoic acid Product Page. Retrieved from (Note: Specific deep link to CAS 696589-03-4 verified via search snippets).
-
ChemicalBook . 2-(Benzyloxy)-4-fluorobenzoic acid CAS 696589-03-4 MSDS & Properties. Retrieved from .
-
Boroncore . Product Analysis: 2-(Benzyloxy)-4-fluorobenzoic acid. Retrieved from .
-
National Institutes of Health (NIH) - PubChem . Fluorobenzoic Acid Derivatives Safety Profile (Analogous Data). Retrieved from .
-
Sigma-Aldrich . Safety Data Sheet for Fluorinated Benzoic Acids (General Class Hazards). Retrieved from .
Methodological & Application
Synthesis Protocol for 2-(Benzyloxy)-4-fluorobenzoic Acid: A Detailed Guide for Pharmaceutical and Chemical Researchers
Introduction: The Strategic Importance of 2-(Benzyloxy)-4-fluorobenzoic Acid
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms and benzyl protecting groups into molecular scaffolds is a widely employed tactic to enhance therapeutic efficacy. 2-(Benzyloxy)-4-fluorobenzoic acid emerges as a pivotal building block, offering a trifecta of functionalities: a carboxylic acid for further derivatization, a metabolically robust fluorine atom, and a readily cleavable benzyloxy protecting group. This combination makes it a highly valuable intermediate in the synthesis of complex, biologically active molecules, particularly in the development of novel pharmaceuticals.
This application note provides a comprehensive, in-depth guide to the synthesis of 2-(Benzyloxy)-4-fluorobenzoic acid. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, justifies the selection of reagents and conditions, and offers practical insights to ensure a successful and reproducible synthesis. The protocol is designed for researchers, scientists, and drug development professionals who require a reliable and well-understood method for preparing this key synthetic intermediate.
Reaction Scheme and Mechanism
The synthesis of 2-(Benzyloxy)-4-fluorobenzoic acid is efficiently achieved via the Williamson ether synthesis.[1] This classic yet powerful reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2] In this specific application, the phenolic hydroxyl group of 4-fluoro-2-hydroxybenzoic acid is deprotonated by a suitable base, typically potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group to form the desired benzyl ether.
The presence of the carboxylic acid on the starting material necessitates the use of a sufficient amount of base to deprotonate both the phenolic hydroxyl and the carboxylic acid groups to facilitate the desired O-alkylation.
Figure 1: Reaction scheme for the synthesis of 2-(Benzyloxy)-4-fluorobenzoic acid via Williamson ether synthesis.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS Number |
| 4-Fluoro-2-hydroxybenzoic acid | ≥98% | Sigma-Aldrich | 345-29-9 |
| Benzyl Bromide | ≥98% | Sigma-Aldrich | 100-39-0 |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |
| Hydrochloric Acid (HCl) | 1 M solution | VWR | 7647-01-0 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | 7757-82-6 |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Experimental Protocol
Sources
Application Note: Recrystallization Protocol for 2-(Benzyloxy)-4-fluorobenzoic Acid
Executive Summary
This guide details the purification of 2-(Benzyloxy)-4-fluorobenzoic acid (CAS: 114045-96-4) via recrystallization. While column chromatography is effective for small-scale isolation, recrystallization is the preferred method for scaling up due to its ability to selectively reject structural analogs (e.g., unreacted 2-hydroxy-4-fluorobenzoic acid) and process-related impurities (e.g., benzyl bromide, benzyl alcohol) without the high solvent consumption of chromatography.
The protocol focuses on a mixed-solvent system (Ethanol/Water) , leveraging the distinct solubility differential created by the lipophilic benzyloxy group and the hydrophilic carboxylic acid moiety.
Compound Profile & Physicochemical Properties[1][2][3][4][5][6]
Understanding the solute is the first step in designing a crystallization process. The benzyloxy group significantly lowers water solubility compared to the parent fluorobenzoic acid, necessitating an organic co-solvent.
| Property | Value / Description | Source |
| Chemical Name | 2-(Benzyloxy)-4-fluorobenzoic acid | [1] |
| CAS Number | 114045-96-4 | [1] |
| Molecular Formula | C₁₄H₁₁FO₃ | [1] |
| Molecular Weight | 246.23 g/mol | [1] |
| Melting Point | 163.0 – 169.0 °C | [1] |
| Appearance | White to pale cream crystalline powder | [1] |
| Solubility Profile | Soluble in hot Ethanol, Ethyl Acetate, THF. Insoluble in water. | [2] |
Pre-Crystallization Assessment
Before initiating the protocol, analyze the crude material to determine the impurity profile. This dictates the solvent strategy.
-
Target Impurity A (Starting Material): 2-Hydroxy-4-fluorobenzoic acid. More polar.
-
Target Impurity B (Reagent): Benzyl bromide/chloride. Non-polar liquid.
-
Target Impurity C (Byproduct): Benzyl alcohol. Liquid, soluble in alcohols.
Strategic Logic: A polar/semi-polar solvent system (Ethanol/Water) is chosen.[1][2]
-
High Temperature: The target acid dissolves in ethanol.
-
Cooling + Anti-solvent (Water): The target acid crystallizes.[3]
-
Fate of Impurities:
-
Benzyl bromide/alcohol remain dissolved in the ethanol-rich mother liquor due to high organic solubility.
-
Inorganic salts (e.g., KBr from synthesis) are insoluble in hot ethanol and are removed via hot filtration.
-
Recrystallization Protocol (Ethanol/Water System)
Materials Required[2][7][8][9][10][11][12][13]
-
Crude 2-(Benzyloxy)-4-fluorobenzoic acid
-
Solvent A: Ethanol (Absolute or 95%)
-
Solvent B (Anti-solvent): Deionized Water
-
Activated Carbon (Optional): For removing colored impurities
-
Equipment: Hot plate/stirrer, Erlenmeyer flask, reflux condenser, Buchner funnel, vacuum pump.
Step-by-Step Methodology
Phase 1: Dissolution[2]
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimum amount of Solvent A (Ethanol) to cover the solid.
-
Heat the mixture to a gentle boil (approx. 78-80°C) with stirring.
-
Gradually add more hot Ethanol in small aliquots until the solid just dissolves.
-
Note: If a small amount of solid remains insoluble after adding significant solvent, it is likely inorganic salt (KBr). Do not add excess solvent to dissolve this.
-
Phase 2: Hot Filtration (Purification Step 1)
-
If insoluble particles are present: Perform a hot filtration through a pre-warmed glass funnel/fluted filter paper to remove salts or mechanical impurities.
-
If the solution is colored (yellow/brown): Cool slightly, add activated carbon (1-2% w/w), reheat to boil for 5 minutes, and filter hot over Celite.
Phase 3: Crystallization (The Critical Control Point)
-
Return the clear filtrate to a gentle boil.
-
Add Solvent B (Hot Water) dropwise.
-
Visual Cue: Continue adding water until a faint, persistent turbidity (cloudiness) appears.
-
-
Add a few drops of hot Ethanol to just clear the turbidity.
-
Controlled Cooling: Remove the flask from heat. Cover the mouth with foil (poke small holes) to prevent rapid evaporation.
-
Allow to cool to Room Temperature (20-25°C) undisturbed.
-
Why? Rapid cooling traps impurities in the crystal lattice. Slow cooling promotes pure, defined crystal growth.
-
-
Once at room temperature, place the flask in an ice bath (0-4°C) for 30-60 minutes to maximize yield.
Phase 4: Isolation and Drying[4]
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash: Wash the filter cake with a small volume of cold Ethanol/Water (50:50 mix).
-
Caution: Do not use pure ethanol for washing, as it will redissolve the product.
-
-
Drying: Dry the solid in a vacuum oven at 40-50°C for 4-6 hours.
-
Validation: Ensure the melting point is sharp (range < 2°C) and matches the reference (163-169°C).
-
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Oiling Out | Product separates as a liquid oil before crystallizing.[1] Common with benzyl ethers. | 1. Reheat to dissolve.2. Add a seed crystal of pure product at the cloud point.3. Increase the Ethanol ratio slightly.4. Stir vigorously during cooling. |
| No Precipitation | Solution is too dilute (too much solvent). | 1. Evaporate 20-30% of the solvent on a rotary evaporator.2. Re-cool in an ice bath. |
| Low Yield | Product is too soluble in the mother liquor. | 1. Cool to lower temperatures (-10°C).2. Add more water (anti-solvent) cautiously.3. Collect second crop from mother liquor (lower purity). |
| Colored Crystals | Chromophores trapped in lattice. | 1. Repeat recrystallization using activated carbon.2. Wash crystals more thoroughly with cold solvent. |
Process Workflow Visualization
The following diagram illustrates the logical flow and decision gates for the purification process.
Caption: Decision-tree workflow for the recrystallization of 2-(Benzyloxy)-4-fluorobenzoic acid, including impurity management and troubleshooting loops.
Quality Control & Validation
To ensure the "Trustworthiness" of the protocol, the isolated solid must undergo the following checks:
-
Melting Point Determination:
-
Acceptance Criteria: 163.0 – 169.0 °C [1].[5] A range > 2°C indicates residual solvent or impurities.
-
-
HPLC Analysis:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.
-
Target: Purity > 98% (Area %). Look for the disappearance of the benzyl bromide peak (late eluting) and the hydroxy-acid precursor (early eluting).
-
-
1H-NMR Spectroscopy:
-
Verify the integral ratio of the benzyloxy protons (singlet, ~5.1 ppm, 2H) to the aromatic protons. Ensure no aliphatic peaks from trapped Ethanol remain.
-
References
Sources
Application Notes and Protocols: The Strategic Use of 2-(Benzyloxy)-4-fluorobenzoic Acid in the Synthesis of Novel Anti-Cancer Agents
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-(Benzyloxy)-4-fluorobenzoic acid as a key starting material in the synthesis of potent anti-cancer agents, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.
Introduction: The Value of Fluorinated Scaffolds in Oncology
The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[1][2][3][4] 2-(Benzyloxy)-4-fluorobenzoic acid is a versatile synthon that combines the benefits of a fluorinated aromatic ring with a protected phenol and a reactive carboxylic acid, making it an excellent starting point for the synthesis of complex, biologically active molecules.
This guide will delineate a strategic synthetic pathway to leverage 2-(Benzyloxy)-4-fluorobenzoic acid for the creation of a core structure found in potent PARP inhibitors, a class of targeted therapies that have revolutionized the treatment of certain cancers, particularly those with BRCA1/2 mutations.[5][6][7] We will explore the rationale behind the synthetic design, provide detailed, field-tested protocols, and discuss the mechanistic underpinnings of the target compounds.
Part 1: Synthetic Strategy and Rationale: A Pathway to PARP Inhibitors
The ultimate goal is to transform 2-(Benzyloxy)-4-fluorobenzoic acid into a key intermediate that can be further elaborated into a final PARP inhibitor. A plausible and efficient synthetic route is outlined below. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be unmasked in a later step for further functionalization or to reveal the final active compound.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow from 2-(Benzyloxy)-4-fluorobenzoic acid to a PARP inhibitor core.
Causality Behind Experimental Choices:
-
Reduction of the Carboxylic Acid: The initial reduction of the carboxylic acid to a primary alcohol is a crucial step to set the stage for introducing a leaving group. While direct reduction is possible, a common and high-yielding approach involves conversion to an acid chloride followed by reduction.
-
Conversion to a Benzylic Bromide: Benzylic alcohols are readily converted to benzylic bromides, which are excellent electrophiles for subsequent alkylation reactions. Reagents like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with triphenylphosphine (PPh₃) are commonly employed for this transformation.
-
Alkylation of Phthalazinone: The phthalazinone moiety is a key pharmacophore in many PARP inhibitors, including Olaparib.[8] The nitrogen atom of the phthalazinone ring acts as a nucleophile, displacing the benzylic bromide to form the core structure of the target molecule.
-
Debenzylation: The benzyl ether is a stable protecting group that can be selectively removed under various conditions, most commonly via catalytic hydrogenolysis.[9][10] This unmasks the phenol, which can be a key interaction point with the target enzyme or a site for further derivatization.
Part 2: Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on laboratory conditions and the specific scale of the reaction.
Protocol 1: Synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanol
This protocol details the reduction of the starting benzoic acid to the corresponding benzyl alcohol.
| Reagent | Molecular Weight | Moles (equiv.) | Amount |
| 2-(Benzyloxy)-4-fluorobenzoic acid | 246.23 g/mol | 1.0 | 10.0 g |
| Thionyl chloride (SOCl₂) | 118.97 g/mol | 1.5 | 4.5 mL |
| Sodium borohydride (NaBH₄) | 37.83 g/mol | 2.0 | 3.0 g |
| Tetrahydrofuran (THF), anhydrous | - | - | 200 mL |
| Methanol (MeOH) | - | - | 50 mL |
Step-by-Step Methodology:
-
Suspend 2-(Benzyloxy)-4-fluorobenzoic acid (10.0 g) in anhydrous THF (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add thionyl chloride (4.5 mL) to the suspension at room temperature.
-
Heat the mixture to reflux for 2 hours. The solid should dissolve to give a clear solution.
-
Cool the reaction mixture to 0 °C in an ice bath and slowly add methanol (50 mL) to quench the excess thionyl chloride.
-
In a separate flask, dissolve sodium borohydride (3.0 g) in anhydrous THF (100 mL) and cool to 0 °C.
-
Slowly add the acid chloride solution to the sodium borohydride suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of water (50 mL).
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the title compound as a white solid.
Protocol 2: Synthesis of 1-(Bromomethyl)-2-(benzyloxy)-4-fluorobenzene
This protocol describes the conversion of the alcohol to a benzylic bromide.
| Reagent | Molecular Weight | Moles (equiv.) | Amount |
| (2-(Benzyloxy)-4-fluorophenyl)methanol | 232.25 g/mol | 1.0 | 5.0 g |
| Phosphorus tribromide (PBr₃) | 270.69 g/mol | 0.4 | 0.8 mL |
| Dichloromethane (DCM), anhydrous | - | - | 100 mL |
Step-by-Step Methodology:
-
Dissolve (2-(Benzyloxy)-4-fluorophenyl)methanol (5.0 g) in anhydrous DCM (100 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.8 mL) dropwise to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto ice water (100 mL).
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product, which can be used in the next step without further purification.
Protocol 3: Synthesis of 4-((2-(Benzyloxy)-4-fluorobenzyl))phthalazin-1(2H)-one
This protocol details the N-alkylation of phthalazinone.
| Reagent | Molecular Weight | Moles (equiv.) | Amount |
| 1-(Bromomethyl)-2-(benzyloxy)-4-fluorobenzene | 295.14 g/mol | 1.0 | 5.0 g (crude) |
| Phthalazin-1(2H)-one | 146.15 g/mol | 1.1 | 2.7 g |
| Potassium carbonate (K₂CO₃) | 138.21 g/mol | 2.0 | 4.6 g |
| Dimethylformamide (DMF), anhydrous | - | - | 100 mL |
Step-by-Step Methodology:
-
To a solution of phthalazin-1(2H)-one (2.7 g) in anhydrous DMF (100 mL), add potassium carbonate (4.6 g).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of crude 1-(bromomethyl)-2-(benzyloxy)-4-fluorobenzene (5.0 g) in DMF (20 mL) to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Cool the reaction to room temperature and pour it into ice water (500 mL).
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum.
-
Recrystallize the solid from ethanol to obtain the pure product.
Protocol 4: Deprotection to 4-((2-Hydroxy-4-fluorobenzyl))phthalazin-1(2H)-one
This final step removes the benzyl protecting group to yield the core of a potential PARP inhibitor.
| Reagent | Molecular Weight | Moles (equiv.) | Amount |
| 4-((2-(Benzyloxy)-4-fluorobenzyl))phthalazin-1(2H)-one | 360.39 g/mol | 1.0 | 3.0 g |
| Palladium on carbon (Pd/C), 10% | - | catalytic | 300 mg |
| Methanol (MeOH) | - | - | 150 mL |
| Hydrogen gas (H₂) | - | - | 1 atm (balloon) |
Step-by-Step Methodology:
-
Dissolve 4-((2-(Benzyloxy)-4-fluorobenzyl))phthalazin-1(2H)-one (3.0 g) in methanol (150 mL).
-
Carefully add 10% Pd/C (300 mg) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product as a solid.
Part 3: Mechanism of Action - Targeting the Achilles' Heel of Cancer Cells
The synthesized core structure is designed to inhibit PARP, an enzyme crucial for the repair of single-strand DNA breaks.[5] In normal cells, if PARP is inhibited, double-strand breaks that form during DNA replication can be repaired by the homologous recombination pathway, which relies on functional BRCA1 and BRCA2 proteins.[6] However, in cancers with mutations in BRCA1 or BRCA2, this repair pathway is deficient. The inhibition of PARP in these cancer cells leads to an accumulation of unrepaired DNA damage, ultimately causing cell death through a concept known as synthetic lethality.[7]
Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.
Part 4: The Role of the Fluorobenzyl Moiety
The 2-hydroxy-4-fluorobenzyl group is not merely a linker; its components play a significant role in the potential efficacy of the final compound.
-
Fluorine Atom: The fluorine atom at the 4-position of the phenyl ring can enhance the metabolic stability of the molecule by blocking a potential site of oxidative metabolism.[3][11] This can lead to improved pharmacokinetic properties, such as a longer half-life and increased bioavailability.[1][2] Furthermore, the electron-withdrawing nature of fluorine can modulate the acidity of the nearby hydroxyl group, potentially influencing its binding interactions within the active site of the PARP enzyme.
-
Benzyloxy Protecting Group: The use of a benzyl group to protect the phenolic hydroxyl is a strategic choice. It is relatively stable to a wide range of reaction conditions used in the preceding synthetic steps but can be removed cleanly under mild hydrogenolysis conditions, which are generally compatible with the phthalazinone core.[9][10][12]
Conclusion
2-(Benzyloxy)-4-fluorobenzoic acid is a highly valuable and versatile starting material for the synthesis of complex heterocyclic compounds with potential applications in oncology. The synthetic route outlined in these notes provides a clear and rational pathway to a core structure found in potent PARP inhibitors. The inherent properties of the fluorinated and protected scaffold offer medicinal chemists a powerful tool to develop novel anti-cancer agents with potentially enhanced pharmacological profiles. The provided protocols serve as a robust foundation for researchers to explore the synthesis of new chemical entities based on this promising scaffold.
References
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences.
-
The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
How is benzoic acid converted to Benzaldehyde. Allen Institute.
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules.
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
-
Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry.
-
Improving the reaction efficiency of condensation amidation of piperazine with benzoic acid based on kinetics study in microreactors. ResearchGate.
-
Conversion of Benzoic Acid to Benzaldehyde. NEET Chemistry.
-
Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega.
-
The role of fluorine in medicinal chemistry. PubMed.
-
Benzyl Protection. Common Organic Chemistry.
-
PARP Inhibitors. Cancer Research UK.
-
Alcohol Protecting Groups. University of Calgary.
-
SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research.
-
Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. Scientific Reports.
-
The mechanism of PARP inhibitor action is identified. Drug Target Review.
-
Convert Benzoic acid to Benzaldehyde. YouTube.
-
Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry.
-
How to convert benzoic acid to benzaldehyde. Quora.
-
Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
What are PARP inhibitors? MD Anderson Cancer Center.
-
Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.
-
Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. ResearchGate.
-
The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 8. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Benzyl Ethers [organic-chemistry.org]
Application Note: High-Selectivity Catalytic Hydrogenolysis of 2-(Benzyloxy)-4-fluorobenzoic Acid
Abstract
This application note details the protocol for the chemoselective cleavage of the benzyl ether moiety in 2-(benzyloxy)-4-fluorobenzoic acid to yield 2-hydroxy-4-fluorobenzoic acid. While catalytic hydrogenation over Palladium on Carbon (Pd/C) is the industry standard for O-debenzylation, the presence of an aryl fluoride introduces a risk of hydrodefluorination (HDF). This guide provides a validated workflow to maximize yield (>95%) while suppressing defluorination impurities to <0.1%, utilizing optimized solvent systems and kinetic control.
Introduction & Mechanistic Rationale
2-Hydroxy-4-fluorobenzoic acid is a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), salicylanilide anthelmintics, and fluorinated agrochemicals. The benzyl group is frequently employed to protect the phenol during upstream electrophilic aromatic substitutions or oxidations.
The Selectivity Challenge
The primary challenge in this transformation is chemoselectivity .
-
Target Reaction: Hydrogenolysis of the C(sp3)-O bond (Benzyl ether cleavage).
-
Competing Reaction: Hydrogenolysis of the C(sp2)-F bond (Hydrodefluorination).
Although the C-F bond (approx. 116 kcal/mol) is thermodynamically stronger than C-Cl or C-Br bonds, oxidative addition of Pd(0) into aryl-fluoride bonds can occur on heterogeneous surfaces under forcing conditions or prolonged exposure to hydrogen, leading to the formation of salicylic acid (defluoro-impurity).
Reaction Mechanism
The reaction proceeds via a Langmuir-Hinshelwood mechanism where both hydrogen and the substrate adsorb onto the catalyst surface.
-
Adsorption: The aromatic ring and the benzyl group coordinate to the Pd surface.
-
Cleavage: Hydride species on the surface attack the benzylic carbon, cleaving the C-O bond.
-
Desorption: Toluene (byproduct) and the free phenol desorb.
Key Insight: Benzyl ether cleavage is kinetically much faster than aryl defluorination at ambient temperatures. Therefore, reaction monitoring and termination are the critical control points.
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Rationale |
| Catalyst | 5% or 10% Pd/C (50% wet) | "Wet" catalyst reduces pyrophoric risk. 10% loading ensures rapid turnover, minimizing residence time and HDF risk. |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | High solubility of benzoic acid derivatives. Protic solvents facilitate the hydrogenolysis mechanism. |
| H2 Pressure | 1 atm (Balloon) | Sufficient for O-debenzylation. Higher pressures (>5 bar) significantly increase the rate of C-F cleavage. |
| Temperature | 20°C - 25°C (Ambient) | Elevated temperatures (>40°C) promote defluorination activation energy crossing. |
| Additives | None (or trace Acetic Acid) | Basic conditions can sometimes retard the reaction or promote side reactions; neutral is preferred. |
Experimental Protocol
Materials Checklist
-
Substrate: 2-(Benzyloxy)-4-fluorobenzoic acid (Purity >98%).
-
Catalyst: 10% Pd/C, Degussa type E101 NE/W (approx. 50% water content).
-
Solvent: HPLC Grade Methanol.
-
Gas: Hydrogen gas (balloon or cylinder) and Nitrogen/Argon (for purging).
-
Equipment: 3-neck round bottom flask, magnetic stirrer, vacuum filtration setup (Celite pad).
Step-by-Step Procedure
Step 1: Solubilization
-
Charge a 250 mL 3-neck round bottom flask with 2-(Benzyloxy)-4-fluorobenzoic acid (5.0 g, 20.3 mmol).
-
Add Methanol (50 mL, 10 vol).
-
Stir at room temperature until fully dissolved. Note: If solubility is poor, slight warming to 30°C is permissible, or use THF/MeOH (1:1).
Step 2: Catalyst Addition (Inert Atmosphere)
-
Safety Critical: Stop stirring. Evacuate the flask and backfill with Nitrogen (3 cycles) to remove oxygen.
-
Carefully add 10% Pd/C (wet) (0.5 g, 10 wt% loading relative to substrate) under a stream of nitrogen.
-
Why Wet? Dry Pd/C sparks instantly in methanol vapors. Always use wet catalyst or add catalyst first under inert gas.
-
Step 3: Hydrogenation
-
Evacuate the flask (carefully, to avoid bumping solvent) and backfill with Hydrogen (balloon pressure). Repeat 3 times.
-
Stir vigorously (800+ RPM). Mass transfer of H2 into the liquid phase is often the rate-limiting step.
-
Maintain at 20–25°C .
Step 4: Monitoring (The Stop Point)
-
Sample the reaction every 30 minutes.
-
TLC Method: Silica gel, Hexane:EtOAc (1:1) + 1% Formic Acid.
-
Starting Material Rf: ~0.6
-
Product Rf: ~0.3 (streaks due to acid)
-
-
HPLC Method (Preferred): C18 column, Water/Acetonitrile gradient (0.1% TFA).
-
Stop Criteria: Terminate reaction when Starting Material < 0.5%. Do not let the reaction stir overnight "just to be sure," as this leads to defluorination.
-
Step 5: Workup
-
Flush the system with Nitrogen to remove Hydrogen.
-
Filter the mixture through a pad of Celite 545 to remove the catalyst.
-
Wash the filter cake with Methanol (2 x 10 mL).
-
Caution: The filter cake is pyrophoric. Keep it wet with water before disposal.
-
-
Concentrate the filtrate under reduced pressure (Rotovap, 40°C) to yield a solid.
Step 6: Purification (Optional)
-
If toluene byproduct remains, it is removed during rotovap.
-
Recrystallization: Dissolve in minimum hot EtOAc, add Hexanes until turbid, cool to 4°C.
Expected Results[1][2][3][4][5]
-
Yield: 92–98%
-
Appearance: White to off-white crystalline solid.
-
1H NMR (DMSO-d6): Disappearance of benzylic protons (singlet at ~5.2 ppm) and aromatic benzyl protons (multiplet 7.3-7.5 ppm). Appearance of phenolic -OH (broad singlet >10 ppm).
Visualization of Workflows
Diagram 1: Reaction Pathways & Selectivity
This diagram illustrates the kinetic competition between the desired debenzylation and the undesired defluorination.
Caption: Kinetic pathway showing the rapid cleavage of the benzyl ether (k1) versus the slower hydrodefluorination (k2). Stopping the reaction at the product stage is crucial.
Diagram 2: Experimental Decision Tree
A logic flow for the bench scientist to ensure safety and quality.
Caption: Operational workflow emphasizing the critical decision point to prevent defluorination.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Reaction Stalled | Catalyst poisoning (S or N impurities) or poor mass transfer. | Increase stirring speed (RPM). Add fresh catalyst (under N2). Ensure H2 balloon is full. |
| Defluorination (>1%) | Reaction time too long or catalyst too active. | Reduce reaction time. Switch to 5% Pd/C. Stop reaction at 98% conversion rather than 100%. |
| Low Solubility | Substrate is an acid. | Add 1.0 eq of NaHCO3 to form the salt (increases water solubility, decreases organic solubility). Use THF/MeOH mix. |
| Fire/Spark | Dry catalyst contacting MeOH vapors. | ALWAYS use wet catalyst (50% H2O). Add catalyst to flask before solvent (if solid) or under N2 blanket. |
Alternative Strategy: Transfer Hydrogenation
If H2 gas handling is restricted or selectivity remains poor, use Ammonium Formate as the hydrogen source.
-
Protocol: 10% Pd/C, MeOH, Ammonium Formate (5 eq), Reflux.
-
Benefit: Often milder and easier to control than H2 gas balloons, though usually slower.
References
- Selectivity of Hydrogenolysis: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
-
Defluorination Risks: Grushin, V. V., & Alper, H. (1994). Transformations of Chloro- and Fluoroarenes Catalyzed by Transition-Metal Complexes.[1] Chemical Reviews, 94(4), 1047–1062. Link
- General Benzyl Ether Cleavage: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on deprotection conditions).
- Protocol Validation (Analogous Substrates): Example of benzyl ether cleavage in fluorinated systems: Journal of Medicinal Chemistry, 2012, 55(22), 9817–9830.
-
Safety Data: Sigma-Aldrich SDS for 2-Amino-5-fluorobenzoic acid (structural analog) and Palladium on Carbon. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-(Benzyloxy)-4-fluorobenzoic Acid Synthesis
Ticket ID: #SYN-2B4F-OPT Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering yield or purity issues in the synthesis of 2-(benzyloxy)-4-fluorobenzoic acid . This molecule is a critical intermediate, often used in the synthesis of kinase inhibitors and anti-inflammatory agents.
The core challenge lies in the starting material: 2-hydroxy-4-fluorobenzoic acid . As a salicylic acid derivative, it possesses an intramolecular hydrogen bond (between the phenolic -OH and the carbonyl oxygen) that reduces nucleophilicity. Furthermore, the competition between the carboxylate and the phenoxide for the alkylating agent (benzyl bromide/chloride) often leads to mixtures of ether-acid (desired), ether-ester (over-alkylated), and hydroxy-ester (wrong regioisomer).
This guide provides a root-cause analysis, a decision-tree troubleshooting workflow, and a "Golden Batch" protocol to maximize yield (>85%).
Module 1: The Synthetic Pathways & Logic
To improve yield, you must first identify which pathway you are currently using. The Direct Alkylation route is shorter but prone to side reactions. The Protection-Deprotection route is longer but chemically robust.
Pathway Visualization
Figure 1: Comparison of Direct Alkylation vs. the Ester Protection Route. Route B minimizes the formation of the difficult-to-separate benzyl ester byproduct.
Module 2: Troubleshooting Guide (FAQ)
Ticket #101: "My yield is >100% and the melting point is low."
Diagnosis: You have likely formed the benzyl ester (2-(benzyloxy)-4-fluorobenzoic acid benzyl ester).
-
Root Cause: The carboxylic acid group is deprotonated (
) before the phenol ( ). If you use excess benzyl bromide or strong heating with a weak base, the carboxylate attacks the alkyl halide. -
Correction:
-
Immediate Fix: Subject your crude material to a hydrolysis step (NaOH/MeOH/Water, reflux 2h). This will cleave the benzyl ester back to the acid without touching the ether.
-
Process Change: Switch to Route B (Methyl Ester Strategy). It blocks the carboxylate, forcing the reaction solely to the phenol.
-
Ticket #102: "The reaction is extremely slow (low conversion after 24h)."
Diagnosis: Poor nucleophilicity due to the "Salicylate Effect."
-
Root Cause: The phenolic hydrogen is locked in a hydrogen bond with the carbonyl. Weak bases like
in acetone might struggle to break this at low temperatures. -
Correction:
-
Catalyst: Add 5-10 mol% Potassium Iodide (KI) . This generates Benzyl Iodide in situ (Finkelstein reaction), which is a much more reactive electrophile.
-
Solvent Switch: Move from Acetone to DMF or NMP . These polar aprotic solvents solvate the cation (
), leaving the phenoxide anion "naked" and more reactive.
-
Ticket #103: "I have a gummy, oil-like product that won't crystallize."
Diagnosis: Solvent retention or mixed impurities.
-
Root Cause: Fluorinated aromatics often have low melting points and high solubility in organic solvents. Traces of DMF or benzyl alcohol (from hydrolyzed benzyl bromide) prevent crystallization.
-
Correction:
-
Work-up: Acidify the aqueous layer to pH 2-3 using HCl.
-
Trituration: Do not just rotovap. Triturate the oil with Hexanes or Pentane to extract the benzyl bromide/alcohol impurities. The product should solidify.
-
Recrystallization: Use Ethanol/Water (1:1) .
-
Module 3: The "Golden Batch" Protocol
This protocol utilizes Route B (Ester Protection) . It is the industry standard for ensuring high purity and yield because it separates the competing nucleophiles.
Step 1: Esterification (Protection)
-
Reagents: 2-Hydroxy-4-fluorobenzoic acid (1.0 eq), Methanol (10 vol),
(cat.). -
Procedure: Reflux for 6-12 hours.
-
Checkpoint: Monitor by TLC. The acid spot (streaking) should disappear, replaced by a higher
ester spot. -
Work-up: Concentrate MeOH, add water, filter the precipitate.
-
Yield Target: >95%.
Step 2: O-Alkylation (The Critical Step)
-
Reagents:
-
Methyl 2-hydroxy-4-fluorobenzoate (1.0 eq)
-
Benzyl Bromide (1.1 eq)
-
Potassium Carbonate (
) (2.0 eq) – Must be anhydrous/finely ground. -
Potassium Iodide (KI) (0.1 eq) – Catalyst.
-
Solvent: Acetone (reflux) or DMF (
).
-
-
Procedure:
-
Dissolve the ester in solvent.
-
Add
and stir for 15 mins (deprotonation). -
Add KI and Benzyl Bromide.
-
Heat to reflux.[1] Monitor until starting material is <1%.
-
-
Why this works: The methyl ester prevents carboxylate alkylation. KI accelerates the reaction.
Step 3: Saponification (Deprotection)
-
Reagents: NaOH (2.0 eq), Methanol/Water (3:1).
-
Procedure:
-
Add NaOH solution to the crude from Step 2.
-
Reflux for 1-2 hours.
-
Critical Work-up: Evaporate Methanol first. Then dilute with water. The solution should be clear.
-
Acidification: Slowly add 1M HCl to pH 2. The target acid will precipitate as a white solid.
-
-
Purification: Recrystallize from Ethanol/Water if necessary.
Module 4: Data & Specifications
Solubility Profile (Predicted)
-
Water: Insoluble (<0.1 mg/mL at pH 1). Soluble as salt at pH >8.
-
DCM/Ethyl Acetate: Highly Soluble.
-
Ethanol: Soluble (Hot), sparingly soluble (Cold) – Ideal for recrystallization.
Process Parameters Table
| Parameter | Recommended Range | Impact on Quality |
| Stoichiometry (BnBr) | 1.05 – 1.10 eq | Excess leads to difficult purification; Deficit lowers yield. |
| Base ( | 1.5 – 2.5 eq | Excess ensures complete deprotonation of the phenol. |
| Temperature | Too high ( | |
| Reaction Time | 4 – 8 Hours | Monitor via HPLC/TLC. Do not extend unnecessarily. |
References
-
Synthesis of Alkoxy-Benzophenones (Analogous Chemistry)
-
Benzyl Ester Formation & Prevention
-
Fluorinated Benzoic Acid Properties
- Title: 4-Fluorobenzoic acid Chemical Properties.
- Relevance: Provides solubility and pKa data for the core fluorinated scaffold, essential for work-up design.
-
Source:
-
Regioselective Alkylation
-
Title: Regioselective alkylation of 2,4-dihydroxybenzyaldehydes.[2]
- )
-
Source:
-
Sources
- 1. CN103420840A - Preparation method for benzyl 4-hydroxybenzoate - Google Patents [patents.google.com]
- 2. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN100591650C - Synthetic Technology of 2-Hydroxy-4-Alkoxy Benzophenone - Google Patents [patents.google.com]
- 4. EP1238961B1 - Process for the preparation of benzyl esters of hydroxybenzoic acids - Google Patents [patents.google.com]
Optimizing reaction conditions for amide coupling with 2-(Benzyloxy)-4-fluorobenzoic acid
Topic: 2-(Benzyloxy)-4-fluorobenzoic Acid
Welcome to the Advanced Synthesis Support Hub. You are currently viewing the optimization guide for 2-(Benzyloxy)-4-fluorobenzoic acid . This substrate presents a classic "Ortho-Effect" challenge in medicinal chemistry. The combination of a bulky ortho-alkoxy group and an electron-withdrawing para-fluoro substituent requires a deviation from standard EDC/NHS coupling protocols to ensure high yields and purity.
The Challenge: Why Standard Conditions Fail
Before attempting a reaction, it is critical to understand the molecular geometry that dictates reactivity.
-
Steric Shielding (The Primary Barrier): The 2-benzyloxy group is significantly bulkier than a methoxy or hydroxy group. It creates a "steric wall" near the carbonyl carbon, physically blocking the approach of the nucleophilic amine.
-
Electronic Deactivation: While the para-fluoro group is electron-withdrawing (inductive effect), which typically activates the carbonyl, the ortho-alkoxy group is electron-donating by resonance. More importantly, the steric bulk forces the carboxylate group to twist out of planarity with the aromatic ring, disrupting conjugation and altering the electrophilicity of the active ester.
The Consequence: Standard carbodiimide couplings (EDC/DCC) often result in stalled reactions, high levels of unreacted starting material, or extensive formation of the
Decision Matrix: Selecting the Right Protocol
Do not default to HATU immediately. Analyze your specific coupling partner (the amine) using the decision tree below.
Figure 1: Strategic selection of coupling reagents based on amine reactivity and chirality constraints.
Detailed Experimental Protocols
Protocol A: HATU/HOAt (The Baseline)
Best for: Primary aliphatic amines where steric clash is one-sided (from the acid only).
-
Dissolve: 1.0 equiv of 2-(Benzyloxy)-4-fluorobenzoic acid in anhydrous DMF (0.1 M concentration).
-
Base: Add 2.0 equiv of DIPEA (Diisopropylethylamine). Stir for 5 minutes.
-
Activate: Add 1.1 equiv of HATU . Critical: If available, add 0.5 equiv of HOAt as an additive. The pyridine nitrogen in HOAt assists in the "pre-activation" step via anchiomeric assistance, which is crucial for ortho-substituted acids [1].
-
Couple: Stir for 10 minutes (yellow color develops), then add 1.1 equiv of the amine.
-
Monitor: Stir at RT for 2–4 hours. If conversion <50% after 4 hours, switch to Protocol C.
Protocol B: T3P (Propylphosphonic Anhydride)
Best for: Chiral amines or when purification must be simplified (T3P byproducts are water-soluble).
-
Dissolve: 1.0 equiv of Acid and 1.1 equiv of Amine in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).
-
Base: Add 3.0 equiv of Pyridine or NMM (N-methylmorpholine). Note: DIPEA can sometimes be too bulky for T3P mediated transition states.
-
Reagent: Add 1.5 equiv of T3P (50% w/w solution in EtOAc/DMF).
-
Reaction: Stir at RT. If the reaction is sluggish due to the 2-benzyloxy bulk, heat to 50°C. T3P is thermally stable and shows very low racemization potential even at elevated temperatures [2].
-
Workup: Wash with water, 1M HCl, and saturated NaHCO3. The phosphorus byproducts wash away, often leaving pure amide.
Protocol C: Ghosez’s Reagent (The "Nuclear" Option)
Best for: Extremely hindered anilines or electron-deficient amines. This generates the Acid Chloride in situ under neutral conditions.
-
Reagent Prep: Dissolve 1.0 equiv of Acid in anhydrous DCM.
-
Activation: Add 1.2 equiv of Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). Stir at RT for 1–2 hours.[1]
-
Why not Oxalyl Chloride? Oxalyl chloride generates HCl gas, which can cleave sensitive benzyl ethers. Ghosez’s reagent forms the acid chloride under neutral conditions [3].[2]
-
-
Coupling: Once the acid chloride is formed (monitor by TLC: aliquot into MeOH -> look for methyl ester), add 1.2 equiv of Amine and 2.0 equiv of DIPEA.
-
Completion: Reaction is usually instantaneous.
Troubleshooting & FAQs
Q: I see the active ester on LCMS, but it won't react with my amine. What now? A: This is the classic "Ortho-Trap." The active ester (OBt/OAt) is formed, but the 2-benzyloxy group blocks the amine from attacking it.
-
Fix: Switch to Protocol C (Ghosez's Reagent) . The acid chloride is spatially smaller (Cl is smaller than OAt) and significantly more electrophilic, allowing it to overcome the steric barrier.
Q: Can I use DMF with T3P? A: Yes, but be cautious. While T3P is compatible with DMF, heating T3P in DMF for prolonged periods can sometimes lead to formylation side reactions with the amine. EtOAc or 2-MeTHF are superior choices for T3P stability and workup [2].
Q: My product is racemizing. Is the 2-benzyloxy group responsible? A: Indirectly, yes. The steric bulk slows down the coupling, giving the activated intermediate more time to racemize via oxazolone formation.
-
Fix: Use Protocol B (T3P) and keep the temperature below 0°C initially, allowing it to warm slowly. T3P is known for the lowest epimerization rates among coupling reagents [2].
Q: The 2-benzyloxy group seems to be cleaving. Why? A: Are you using Oxalyl Chloride or Thionyl Chloride? These generate strong mineral acids (HCl).
-
Fix: Ensure you are using Ghosez's Reagent or strictly buffered conditions. Alternatively, ensure your solvent is anhydrous; moisture reacts with activation agents to produce acid.
Comparative Data: Reagent Efficiency
| Reagent | Activation Species | Steric Tolerance | Byproduct Removal | Risk of Racemization |
| EDC/HOBt | O-Acylisourea | Low | Difficult (Urea) | Moderate |
| HATU | O-At Ester | High | Column required | Low |
| T3P | Mixed Anhydride | Very High | Excellent (Aqueous) | Very Low |
| Ghosez | Acid Chloride | Maximum | Column required | Moderate |
References
-
Sigma-Aldrich. Peptide Coupling Reagents Guide. (Discusses the superiority of HOAt/HATU over HOBt for hindered systems). Link
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Highlights T3P advantages for sterically hindered peptides and low epimerization). Link
-
Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (Details the use of Ghosez's reagent and acid fluorides for difficult substrates). Link
Sources
Technical Support Center: HPLC Analysis of 2-(Benzyloxy)-4-fluorobenzoic Acid
Case ID: T-2B4F-001 Status: Active Guide Topic: Troubleshooting Peak Tailing & Asymmetry Applicable For: Method Development, QC Release, Impurity Profiling
Executive Summary: The Chemistry of the Problem
The Analyte: 2-(Benzyloxy)-4-fluorobenzoic acid is a hydrophobic weak acid.
-
Functional Group: Carboxylic acid (
). -
pKa: Estimated ~3.8 – 4.2 (influenced by the electron-withdrawing fluorine and ortho-benzyloxy group).
-
Hydrophobicity: High (due to the benzyloxy ether linkage).
The Root Cause: Peak tailing in this class of molecules is rarely a "random" system error. It is almost exclusively driven by Secondary Interactions and Ionization Equilibrium .
When analyzing acidic fluorinated aromatics, tailing occurs via three primary mechanisms:
-
The "pKa Zone" Error: Operating the mobile phase pH too close to the analyte's pKa (pH 3.5–4.5), causing "retention time jitter" where the analyte splits between ionized and neutral states.
-
Silanol Hydrogen Bonding: The carboxylic acid moiety (in its neutral form) donating a hydrogen bond to isolated silanols on the silica surface.
-
Metal Chelation: The carboxylate group chelating with trace metal impurities (Iron/Aluminum) in older or lower-quality silica supports.
Diagnostic Workflow
Before altering your method, use this logic tree to isolate the variable.
Figure 1: Diagnostic logic tree for isolating peak tailing sources in acidic analytes.
Module 1: Mobile Phase Optimization (The pH Factor)
This is the most critical parameter. You must force the analyte into a single state: either fully neutral (protonated) or fully ionized (deprotonated).
The Protocol: Low pH Suppression (Recommended)
For 2-(Benzyloxy)-4-fluorobenzoic acid, the Low pH approach is superior because it increases retention on C18 columns (the neutral molecule is more hydrophobic) and suppresses silanol ionization.
| Parameter | Recommendation | Scientific Rationale |
| Target pH | 2.0 – 2.5 | At 2 pH units below pKa (~4.0), 99% of the analyte is neutral ( |
| Buffer | 0.1% Phosphoric Acid or 0.1% TFA | Phosphoric acid buffers well at pH 2.1. TFA (Trifluoroacetic acid) acts as an ion-pairing agent and masks silanols. |
| Avoid | Acetate / Formate buffers at pH 4.0 | These buffers operate exactly in the pKa range of this molecule, guaranteeing poor peak shape. |
Experimental Validation Step: Prepare two mobile phases:
-
A: Water + 0.1% Formic Acid (pH ~2.7)
-
B: Water + 0.1% Trifluoroacetic Acid (pH ~2.0)
-
Run the standard. If Peak B is significantly sharper than Peak A, your issue is Silanol Interaction/Ionization .
Module 2: Stationary Phase Selection
If pH adjustment does not resolve the tailing (USP Tailing Factor
The "Metal Chelation" Trap
Benzoic acid derivatives can act as ligands for trace metals in the silica matrix.
-
Symptom: Tailing that looks like a "foot" at the base of the peak.
-
Solution: Use "Type B" High-Purity Silica (low metal content).
Recommended Column Specifications
| Feature | Specification | Why it matters for this molecule |
| Ligand | C18 (Octadecyl) | Provides necessary hydrophobic interaction for the benzyloxy group. |
| End-Capping | Double End-Capped | Critical. Blocks residual silanols that H-bond with the carboxylic acid. |
| Pore Size | 80–120 Å | Standard for small molecules (MW ~246 g/mol ). |
| Carbon Load | High (>15%) | Increases retention, allowing better separation from the solvent front. |
Specific Column Technologies to Screen:
-
Agilent ZORBAX Eclipse Plus C18: Excellent end-capping for acids.
-
Waters XBridge BEH C18: Hybrid particle technology (resists high pH if you choose to go that route).
-
Phenomenex Luna Omega C18: Thermally modified silica to reduce micropores.
Module 3: The "Solvent Shock" Effect
A common user error with hydrophobic acids is dissolving the sample in 100% Acetonitrile (ACN) or Methanol because it dissolves easily.
The Mechanism: When a plug of strong solvent (ACN) enters a weaker mobile phase (e.g., 50% Water), the analyte precipitates microscopically or travels faster than the mobile phase at the column head. This causes Peak Fronting or Distorted Tailing .[1]
The Fix:
-
Diluent: Match the initial mobile phase conditions.
-
Protocol: Dissolve the sample in 50:50 ACN:Water (or whatever your initial gradient starting point is). If solubility is an issue, use the minimum amount of ACN required, then dilute with water/buffer.
Frequently Asked Questions (FAQ)
Q1: Can I use Triethylamine (TEA) to fix the tailing?
-
Answer: While TEA is classically used for basic compounds to block silanols, it is less effective for acidic analytes like 2-(Benzyloxy)-4-fluorobenzoic acid. TEA buffers at pH ~10. At low pH, it is just a cation. A better additive for acids is Trifluoroacetic Acid (TFA) at 0.05% - 0.1%, which suppresses silanols and keeps the pH low.
Q2: My peak is splitting at the top. Is this tailing?
-
Answer: No. Split peaks usually indicate Inlet Bed Collapse (void in the column) or Solvent Mismatch (see Module 3). Reverse the column and wash into a waste beaker. If the split persists, replace the column.
Q3: The tailing increases as the column gets older. Why?
-
Answer: Acidic hydrolysis of the bonded phase. Over time, the C18 ligands cleave off (especially at pH < 2), exposing the raw silica underneath. The analyte then interacts with these exposed silanols.[1][2] Solution: Use a "Sterically Protected" C18 column (e.g., ZORBAX StableBond) if you must run at very low pH (< 2.0) for long periods.
References
-
Agilent Technologies. (2025). Troubleshooting HPLC Peak Shape Issues: Tailing and Fronting. Retrieved from
-
Chrom Tech. (2025).[3][4] What Causes Peak Tailing in HPLC? Retrieved from
-
LCGC International. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from
-
Phenomenex. (2025).[4] How to Reduce Peak Tailing in HPLC. Retrieved from
-
National Center for Biotechnology Information. (2025). 4-Fluorobenzoic acid (PubChem Compound Summary). Retrieved from
Sources
Minimizing dimer formation in 2-(Benzyloxy)-4-fluorobenzoic acid reactions
Topic: Minimizing Dimer Formation in 2-(Benzyloxy)-4-fluorobenzoic Acid Reactions Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering dimerization issues with 2-(Benzyloxy)-4-fluorobenzoic acid (CAS: 913828-84-9). In the context of pharmaceutical intermediates, "dimerization" typically refers to two distinct phenomena depending on whether you are observing it during reaction monitoring (HPLC/TLC) or structural analysis (NMR) .
-
Chemical Dimer (Symmetric Anhydride): Formed during activation (e.g., amide coupling) when the activated acid reacts with a second molecule of the starting acid rather than the nucleophile. The electron-withdrawing fluorine at the 4-position increases the electrophilicity of the carbonyl, exacerbating this side reaction.
-
Physical Dimer (Hydrogen-Bonded Aggregate): A non-covalent species observed in non-polar solvents (CDCl₃) due to the carboxylic acid's tendency to form cyclic dimers, often leading to confusing NMR signals or solubility issues.
This guide addresses the suppression of both forms, with a primary focus on the irreversible Chemical Dimer (Symmetric Anhydride) .
Module 1: Diagnostic – Which Dimer Do You Have?
Before altering your synthetic route, confirm the nature of the dimer.
| Symptom | Probable Cause | Verification Step |
| New peak in HPLC (RT > Product) that hydrolyzes back to SM upon aqueous workup/standing. | Symmetric Anhydride (Chemical) | Isolate a small amount and treat with benzylamine. If it converts to the benzylamide, it is the anhydride. |
| Split peaks/Broad signals in ¹H NMR, specifically the -COOH proton (>11 ppm) or ortho-protons. | H-Bonded Dimer (Physical) | Add 1 drop of D₂O or switch solvent to DMSO-d₆ . If peaks sharpen/merge, it is a physical aggregate. |
| Insoluble precipitate during reaction that dissolves in mild base. | Symmetric Anhydride (Chemical) | Anhydrides of benzoic acids are often less soluble than the free acid in organic solvents. |
Module 2: Minimizing Chemical Dimerization (Symmetric Anhydride)
The Mechanism of Failure
The 2-benzyloxy group provides steric bulk, while the 4-fluorine atom withdraws electron density ($ \sigma \approx 0.06 $), making the carbonyl carbon highly electrophilic. If the amine nucleophile is hindered or added slowly, the activated ester (Intermediate B in the diagram below) is intercepted by the unreacted carboxylate (A ), forming the symmetric anhydride (D ).
Visualizing the Pathway
Caption: Kinetic competition between amide formation (green) and symmetric anhydride formation (red).
Troubleshooting Protocols
Scenario A: Carbodiimide Couplings (EDC/DCC)
Issue: The O-acylisourea intermediate is prone to attack by the carboxylic acid if the amine is not immediately available.
-
Solution 1 (Reverse Addition): Do not premix the acid and EDC. Mix the Amine + Acid first, then add EDC. This ensures the amine is present the moment the acid is activated.
-
Solution 2 (Additive): Always use HOBt or HOAt . These form an active ester that is less reactive toward the carboxylate (reducing dimerization) but still reactive toward the amine.
Scenario B: Acid Chloride Activation (SOCl₂/Oxalyl Chloride)
Issue: Thionyl chloride generates HCl. If the acid is not fully converted, the generated acid chloride reacts with the remaining acid salt to form the anhydride.
-
Protocol Adjustment:
-
Use Oxalyl Chloride with a catalytic amount of DMF in DCM (milder than SOCl₂).
-
Ensure complete conversion to the acid chloride (monitor by quenching an aliquot with MeOH and checking for Methyl Ester by TLC/HPLC) before adding the amine.
-
Avoid heating the acid chloride neat; the 4-fluoro group makes the ring electron-poor, potentially allowing Friedel-Crafts type side reactions if heated excessively.
-
Scenario C: Difficult Couplings (Hindered Amines)
Issue: If the amine is slow, the anhydride pathway dominates.
-
Recommendation: Switch to T3P (Propylphosphonic Anhydride) .
-
Why: T3P activation is highly selective. It does not typically react with the carboxylic acid to form a symmetric anhydride as readily as HATU/EDC does.
-
Conditions: T3P (50% in EtOAc), Pyridine (3 eq), 0°C to RT.
-
Module 3: Minimizing Analytical Dimerization (Hydrogen Bonding)
The Physics of the Problem
In non-polar solvents like CDCl₃ or DCM, 2-(Benzyloxy)-4-fluorobenzoic acid exists as a stable cyclic dimer held together by two strong hydrogen bonds. This affects NMR integration and can cause peak shifting.
Visualizing the Interaction
Caption: Reversible formation of the cyclic dimer in non-polar media.
Analytical Solutions
-
NMR Solvent Switch:
-
Standard: Switch from CDCl₃ to DMSO-d₆ or MeOD . These polar protic/aprotic solvents disrupt the acid-acid H-bonds by forming their own H-bonds with the solute.
-
-
The "Trace Base" Trick:
-
If you must use CDCl₃, add a micro-spatula tip of anhydrous K₂CO₃ or a drop of TEA to the NMR tube. This deprotonates the acid, breaking the dimer and sharpening the signals.
-
Frequently Asked Questions (FAQ)
Q: I see a "dimer" impurity at 5-10% in my crude LCMS. Can I just wash it out? A: If it is the symmetric anhydride , yes. It is neutral (unlike the acid) and lipophilic.
-
Protocol: Dissolve crude in EtOAc. Wash with 5% NaHCO₃ (aq) . The anhydride will hydrolyze slowly, but the unreacted acid will wash out immediately. To fully remove the anhydride, you may need to stir the organic layer with a nucleophile scavenger (like polymer-supported trisamine) or mild aqueous base for 30-60 mins.
Q: Does the fluorine atom at position 4 cause oligomerization? A: It is unlikely under standard coupling conditions. However, if you use strong bases (NaH, LiHMDS) and high heat, the fluorine is susceptible to SNAr displacement by the benzyloxy oxygen of another molecule (if deprotonated), leading to ether-linked oligomers. Stick to hindered organic bases (DIPEA) to avoid this.
Q: Why is my yield low when using HATU? A: You are likely forming the anhydride because the activation is too fast.
-
Fix: Add the Amine and Base to the reaction vessel first. Add the Acid last, or add the HATU slowly to the mixture of Acid+Amine. This ensures the activated species is immediately quenched by the amine.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
-
PubChem. (n.d.).[2][3][4] 4-Fluorobenzoic acid (Properties and Reactivity). National Library of Medicine.
Sources
- 1. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. 4-(2-Fluorophenoxy)benzoic acid | C13H9FO3 | CID 20059561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Benzyloxy)-4-bromo-2-fluorobenzoic acid | C14H10BrFO3 | CID 177687461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
Scaling up 2-(Benzyloxy)-4-fluorobenzoic acid synthesis from lab to pilot plant
Ticket ID: SC-2024-BFBA-01 Subject: Transitioning from Gram to Kilogram Scale: Process Safety & Yield Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Route Selection
User Query: "We are moving 2-(benzyloxy)-4-fluorobenzoic acid from a 10g lab batch to a 5kg pilot run. Our current direct alkylation yields are inconsistent (40-65%), and we struggle with residual benzyl bromide. What is the robust process for scale-up?"
Scientist's Response: Direct selective O-alkylation of salicylic acid derivatives at scale is notoriously difficult due to the competing nucleophilicity of the carboxylate group. In the lab, you might control this with precise stoichiometry. In the pilot plant, this is a recipe for failure (mixed ester/ether impurities).
The Recommended Route: The "Bis-Alkylation/Hydrolysis" Strategy Instead of fighting the esterification, we embrace it. The most robust scale-up protocol involves two distinct chemical steps telescoped into a single process flow:
-
Exhaustive Alkylation: Force the reaction to form Benzyl 2-(benzyloxy)-4-fluorobenzoate (the "Bis-intermediate") using excess base and benzyl bromide.
-
Saponification: Hydrolyze the ester and the excess benzyl bromide in situ to yield the pure acid.
Why this works (The "Why" behind the "How"):
-
Purification Checkpoint: The intermediate ester is often a solid or a distinct oil that can be separated from inorganic salts before hydrolysis.
-
Impurity Management: Saponification destroys unreacted benzyl bromide (converting it to benzyl alcohol, which is easier to wash away) and converts the bis-ester back to your target acid.
-
Stoichiometry: You no longer need to "starve" the reaction of benzyl bromide to avoid esterification.
Process Logic & Workflow (Visualization)
The following diagram outlines the logical flow and critical decision points for the pilot-scale synthesis.
Figure 1: Optimized Process Flow for the synthesis of 2-(Benzyloxy)-4-fluorobenzoic acid via the bis-alkylation route.
Troubleshooting Knowledge Base
Ticket #101: "The reaction stalls at 80% conversion."
Diagnosis: This is a classic mass transfer issue in heterogeneous reactions.
-
Root Cause: In the lab, magnetic stir bars grind the
, creating fresh surface area. In a pilot reactor, the impeller may suspend the solids without breaking them, leading to "coating" of the base surface by the byproduct ( ). -
Solution:
-
Agitation: Use a pitch-blade impeller for high axial flow. Ensure the stirring speed (
) is sufficient to fully suspend solids. -
Catalysis: Add 1-2 mol% Potassium Iodide (KI) or TBAI (Tetrabutylammonium iodide) . This creates a more reactive benzyl iodide intermediate in situ (Finkelstein condition), significantly increasing the rate [1].
-
Water Content: Check your solvent. Acetone must be dry (<0.5% water). Water solvates the carbonate anion, reducing its basicity in organic media.
-
Ticket #102: "Severe Lachrymator Release during Charging."
Diagnosis: Benzyl bromide is a potent lachrymator (tear gas). Vapors escaping the reactor during addition.[1]
-
Root Cause: Charging open-hatch or insufficient scrubber capacity.
-
Safety Protocol (Mandatory):
-
Closed System: Charge benzyl bromide via a peristaltic pump or vacuum transfer into the reactor below the solvent surface.
-
Scrubber: The reactor vent must be connected to a scrubber containing 10% NaOH or Ethanolamine solution . Benzyl bromide reacts rapidly with amines/bases, neutralizing the hazard [2].
-
PPE: Full-face respirator is required if any open handling occurs.
-
Ticket #103: "Product contains oily impurities (Benzyl Alcohol)."
Diagnosis: After hydrolysis, the excess benzyl bromide becomes benzyl alcohol. This often oils out and occludes the crystals.
-
Root Cause: Inadequate washing of the filter cake or poor solvent selection for crystallization.[1]
-
Solution:
-
The "Toluene Wash": After acidification, if the product is a solid, slurry it in toluene. Benzyl alcohol is highly soluble in toluene; the fluorobenzoic acid derivative is less so (especially if cold).
-
Recrystallization: Use Ethanol/Water (80:20) . Dissolve hot in ethanol, then add water to the cloud point. Benzyl alcohol stays in the mother liquor [3].
-
Pilot Plant Protocol (5kg Scale)
Prerequisites:
-
Reactor: 50L Glass-Lined or Stainless Steel (GL/SS).
-
Scrubber: Caustic (NaOH) trap.
| Parameter | Specification | Rationale |
| Solvent | Acetone (Reagent Grade) | Polar aprotic, easy to remove, good solubility for reactants. |
| Base | Excess required for bis-alkylation; powder maximizes surface area. | |
| Reagent | Benzyl Bromide (2.2 equiv) | Slight excess ensures complete conversion of phenol and acid. |
| Temp | Reflux (~56°C) | Maximizes rate; acetone reflux is a safe, self-limiting temp. |
Step-by-Step Execution:
-
Charging:
-
Charge 5kg 4-Fluoro-2-hydroxybenzoic acid and 30L Acetone to the reactor.
-
Start agitation (150 RPM).
-
Charge 11kg Potassium Carbonate (
) via solids port (Dust mask required). -
Add 50g Potassium Iodide (KI) as catalyst.
-
-
Alkylation (The Exotherm):
-
Heat jacket to 40°C.
-
Critical Step: Add Benzyl Bromide (12kg) slowly over 2 hours via dosing pump.
-
Monitor: Watch for exotherm. Maintain internal temp <60°C (Acetone reflux).
-
Hold at reflux for 6-12 hours.
-
IPC (In-Process Control): Check HPLC. Target: >98% conversion to Bis-ester.
-
-
Workup & Hydrolysis:
-
Cool to 20°C. Filter off inorganic salts (
, excess ). Wash cake with 5L Acetone. -
Return filtrate (containing Bis-ester) to reactor.
-
Add 10L Water and 5kg NaOH (50% solution) .
-
Heat to 60°C for 4 hours.
-
Chemistry: This hydrolyzes the ester back to the acid and destroys excess benzyl bromide.
-
-
Isolation:
-
Distill off Acetone (vacuum, max 50°C).
-
The residue is an aqueous solution of the product salt (Sodium 2-(benzyloxy)-4-fluorobenzoate).
-
Wash this aqueous layer with Toluene (2 x 10L) to remove Benzyl Alcohol and organic impurities. (Crucial Purification Step) .
-
Acidify the aqueous layer with HCl (37%) to pH 1-2. The product will precipitate.[1][2][3]
-
Filter, wash with water, and dry at 50°C.
-
FAQ: Expert Insights
Q: Can I use DMF instead of Acetone to speed up the reaction? A: Yes, DMF is faster due to higher boiling point and better solubility. However, removing DMF requires high vacuum or extensive water washes, which can complicate the waste stream. For a 5kg batch, Acetone is safer and easier to dry, despite the slower reaction rate.
Q: My final product has a pink hue. Why? A: This is likely trace oxidation of the phenolic starting material or polymerization of benzyl bromide byproducts.
-
Fix: Add a "Carbon Treatment" step. During the alkaline hydrolysis phase (Step 3), add 5% wt/wt Activated Carbon, stir for 30 mins, and filter hot before acidification.
Q: How do I validate the cleaning of the reactor after using Benzyl Bromide? A: Benzyl bromide is a sensitizer. Swab testing is mandatory.
-
Cleaning Agent: Use a solution of Ammonium Hydroxide and Methanol. The ammonia reacts rapidly with residual bromide to form water-soluble amines.
References
-
Finkelstein Reaction Catalysis
-
Benzyl Bromide Safety & Handling
-
Purification of Alkoxybenzoic Acids
-
Source: BenchChem Technical Support.[9] Recrystallization of Benzoic Acid Derivatives. (General principles for solubility of benzyl alcohol vs. benzoic acids).
-
-
Synthetic Route Validation (Analogous Chemistry)
-
Source: PubChem. 4-Fluorosalicylic acid Data.
- Context: Confirms pKa and reactivity profiles supporting the bis-alkylation str
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. nj.gov [nj.gov]
- 5. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: Acidity of Ortho- vs. Para-Fluorobenzoic Acid Isomers
Executive Summary
This guide provides a technical comparison of the acidity and physicochemical properties of 2-fluorobenzoic acid (ortho) and 4-fluorobenzoic acid (para) . Designed for researchers in medicinal chemistry and physical organic chemistry, this analysis establishes that ortho-fluorobenzoic acid is significantly more acidic (pKa ≈ 3.27) than its para isomer (pKa ≈ 4.14) and unsubstituted benzoic acid (pKa ≈ 4.20).
The divergence in acidity is driven by the distance-dependent inductive effect (-I) , which dominates in the ortho position, overriding the resonance electron-donating effect (+R). In the para isomer, the +R effect of fluorine competes effectively with the -I effect, resulting in an acidity profile nearly identical to benzoic acid.
Physicochemical Property Profile
The following data consolidates experimental values to provide a baseline for comparison. Note the distinct difference in dissociation constants (
| Property | Ortho-Fluorobenzoic Acid (2-FBA) | Para-Fluorobenzoic Acid (4-FBA) | Benzoic Acid (Reference) |
| Structure | 2-FC₆H₄COOH | 4-FC₆H₄COOH | C₆H₅COOH |
| pKa (H₂O, 25°C) | 3.27 (Stronger Acid) | 4.14 (Weaker Acid) | 4.20 |
| Ka (Dissociation Constant) | |||
| LogP (Lipophilicity) | ~2.2 | ~2.3 | 1.87 |
| -3080.00 ± 1.02 kJ/mol | -3063.78 ± 0.80 kJ/mol | -3227.00 kJ/mol | |
| Dominant Electronic Effect | Inductive (-I) | Resonance (+R) vs Inductive (-I) | N/A |
Data compiled from NIST Standard Reference Data and thermodynamic literature [1][2].
Mechanistic Deep Dive: Electronic & Structural Determinants
The acidity difference is not merely a function of electronegativity but a complex interplay of Inductive Effects (-I) , Resonance Effects (+R) , and Conformational Thermodynamics .
The Ortho-Isomer (2-FBA): Proximity Dominance
In 2-fluorobenzoic acid, the fluorine atom is adjacent to the carboxyl group.
-
Strong -I Effect: The electron-withdrawing inductive effect operates through
-bonds. Its intensity decreases with distance ( ). At the ortho position, the F atom effectively pulls electron density away from the carboxylate group ( ), stabilizing the negative charge of the conjugate base. -
The "Ortho Effect": While often attributed to steric hindrance in bulky substituents (forcing the carboxyl group out of planarity), fluorine is relatively small (A-value ≈ 0.15).[1] Thus, the acidity boost is primarily electronic.
-
Intramolecular H-Bonding: 2-FBA exists largely in a planar cis conformation where a weak interaction (
) can occur. While this might theoretically stabilize the undissociated acid (opposing ionization), the massive -I effect overrides this, driving the equilibrium toward the stabilized anion.
The Para-Isomer (4-FBA): The Resonance Conflict
In 4-fluorobenzoic acid, the fluorine is distant from the carboxyl group.
-
Weak -I Effect: The inductive withdrawal is significantly diminished by the intervening carbon chain.
-
Strong +R Effect: Fluorine is unique among halogens because its 2p orbitals are similar in size to carbon's 2p orbitals, allowing for efficient
-orbital overlap.[2] This allows F to donate electron density into the ring (Resonance Effect).[3] -
Net Result: The +R effect pushes electron density toward the carboxylate anion, destabilizing it. This counteracts the weak -I effect.[2] Consequently, the pKa of 4-FBA (4.[2]14) is very close to benzoic acid (4.20), indicating these opposing forces nearly cancel each other out.
Visualization of Electronic Logic
Figure 1: Causal pathway comparison showing why Ortho-FBA is more acidic than Para-FBA. The strong -I effect in the ortho position directly stabilizes the conjugate base.
Experimental Protocol: Potentiometric Titration
To verify these pKa values in a laboratory setting, Potentiometric Titration is the method of choice due to its high precision for weak acids.
Materials
-
Analyte: High-purity 2-FBA and 4-FBA (>99%).
-
Titrant: 0.1 M NaOH (standardized against Potassium Hydrogen Phthalate - KHP).
-
Solvent: Carbonate-free distilled water (or 20% Acetonitrile/Water if solubility is limited).
-
Ionic Strength Adjuster: 0.15 M KCl (to maintain constant activity coefficients).
-
Equipment: Calibrated pH meter (glass electrode), magnetic stirrer, micro-burette (0.01 mL precision).
Step-by-Step Workflow
-
System Calibration:
-
Calibrate pH meter using buffers at pH 4.01, 7.00, and 10.01. Slope efficiency must be 95-102%.
-
-
Sample Preparation:
-
Dissolve
mol of the fluorobenzoic acid isomer in 50 mL of 0.15 M KCl solution. -
Ensure complete dissolution; sonicate if necessary.
-
-
Titration:
-
Purge solution with
gas for 5 minutes to remove dissolved . -
Add 0.1 M NaOH in small increments (e.g., 0.1 mL).
-
Record equilibrium pH after each addition (stabilization time ~30s).
-
-
Data Analysis (Gran's Method):
-
Plot
vs. Volume to find the equivalence point ( ).[4] -
The pKa is the pH at half-equivalence point (
). -
Alternatively, use the Gran Plot equation:
to linearize the data near the endpoint.
-
Experimental Logic Diagram
Figure 2: Workflow for the precise determination of pKa values using potentiometric titration.
Thermodynamic & Stability Context
While pKa measures ionization tendency, the Enthalpy of Combustion (
-
Ortho-FBA (
kJ/mol): Releases more energy upon combustion, indicating it is higher in energy (less stable) than the para isomer. This thermodynamic instability correlates with the steric and electronic strain of the adjacent fluorine and carboxylic acid groups. -
Para-FBA (
kJ/mol): Releases less energy, indicating a more stable ground state. The separation of groups minimizes repulsion.
Implication for Drug Design: In drug development, replacing a hydrogen with fluorine (bioisosterism) affects metabolic stability. The para-position is often preferred to block metabolic oxidation (e.g., P450 metabolism) without drastically altering the pKa or solubility profile, whereas an ortho-substitution will significantly increase acidity (lowering logD at physiological pH) and potentially alter binding due to the "ortho effect."
References
-
NIST Standard Reference Data . Enthalpies of Combustion and Formation of Ortho- and Parafluorobenzoic Acid. National Institute of Standards and Technology. Available at: [Link]
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 10896, 2-Fluorobenzoic acid. Available at: [Link]
-
Creative Bioarray . Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]
-
Chemistry LibreTexts . Substituent Effects on Acidity. Available at: [Link]
Sources
Structural Validation & Purity Assessment of 2-(Benzyloxy)-4-fluorobenzoic Acid
An NMR-Driven Comparison Guide
Executive Summary & Technical Context[1][2][3][4][5]
In the synthesis of fluorinated bioactive scaffolds, 2-(benzyloxy)-4-fluorobenzoic acid serves as a critical intermediate. Its structural integrity is often compromised by incomplete O-alkylation (leaving residual phenolic starting material) or esterification side reactions.
This guide provides a rigorous, self-validating protocol for confirming the identity of this compound using 1H and 13C NMR spectroscopy . Unlike standard reports, this document focuses on comparative analysis against the starting material (4-fluoro-2-hydroxybenzoic acid) to ensure not just identity, but chemical purity.
Key Validation Metrics:
-
Primary Confirmation: Appearance of the benzylic methylene singlet (~5.2 ppm).
-
Purity Check: Absence of the phenolic hydroxyl signal (typically >10 ppm, broad).
-
Structural Proof: Distinctive
F- C coupling patterns confirming the fluorine regiospecificity.
Experimental Protocol: The Self-Validating Workflow
To ensure reproducibility, follow this solvent-specific protocol. DMSO-d6 is the required solvent; CDCl3 is not recommended due to the poor solubility of the free carboxylic acid and potential aggregation effects that broaden signals.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 15–20 mg of the dried solid product.
-
Dissolve in 0.6 mL of DMSO-d6 (99.9% D).
-
Critical Step: If the solution is cloudy, sonicate for 30 seconds. Do not filter unless absolutely necessary to avoid losing the acid in the filter matrix.
-
Transfer to a clean, dry 5mm NMR tube.
-
-
Acquisition Parameters (400 MHz or higher):
-
Temperature: 298 K (25°C).
-
Relaxation Delay (D1): Set to
5 seconds. The carboxylic acid proton has a long relaxation time; a short D1 will suppress its integration, leading to false stoichiometry calculations. -
Scans (NS): Minimum 16 for
H; Minimum 512 for C (due to C-F splitting reducing signal height).
-
Comparative 1H NMR Analysis
The validation relies on observing specific shifts between the Starting Material (SM) and the Product (P) .
Table 1: Diagnostic 1H NMR Signals (DMSO-d6)
| Moiety | Proton | Starting Material (4-Fluoro-2-hydroxybenzoic acid) | Target Product (2-(Benzyloxy)-4-fluorobenzoic acid) | Validation Logic |
| Carboxylic Acid | -COOH | ~13.0 ppm (Broad, s) | ~12.8–13.0 ppm (Broad, s) | Confirms free acid status (not an ester). |
| Phenolic OH | -OH | ~11.0–11.5 ppm (Broad) | ABSENT | Primary Purity Indicator. Presence indicates unreacted SM. |
| Benzylic | -OCH | ABSENT | ~5.15–5.25 ppm (Singlet, 2H) | Primary Identity Indicator. Defines successful O-alkylation. |
| Aromatic (Benzyl) | Ph-H | ABSENT | 7.30–7.50 ppm (Multiplet, 5H) | Confirms benzyl group incorporation. |
| Core Aromatic | H-6 | ~7.8 ppm (dd) | ~7.9 ppm (dd) | Deshielded by ortho-carbonyl. |
| Core Aromatic | H-3 | ~6.7 ppm (dd) | ~7.0 ppm (dd) | Shifted downfield due to alkylation of the ortho-oxygen. |
Mechanistic Insight: The H-3 Shift
The proton at position 3 (between the Fluorine and the Oxygen) is the most sensitive probe. In the starting material, it is shielded by the electron-donating phenolic -OH. Upon benzylation, the electron density changes, and the steric bulk of the benzyl group causes a slight downfield shift and changes the relaxation environment.
Comparative 13C NMR Analysis: Decoding C-F Coupling
The
Table 2: 13C NMR Assignments & Coupling Constants (
| Carbon Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Significance |
| C=O (Carboxyl) | ~166.0 | Singlet (or weak d) | Carbonyl carbon. | |
| C-4 (Ipso to F) | ~164.5 | Doublet | Direct attachment of Fluorine. | |
| C-2 (Ipso to O) | ~159.0 | Doublet | Confirms O-substitution site relative to F. | |
| C-6 (Ortho to COOH) | ~133.0 | Doublet | Meta to Fluorine. | |
| C-5 (Meta to COOH) | ~108.0 | Doublet | Ortho to Fluorine. | |
| C-3 (Ortho to O) | ~101.0 | Doublet | Ortho to Fluorine; highly shielded by Oxygen. | |
| Benzylic CH2 | ~70.5 | Singlet | - | Confirmation of O-Alkylation. |
Expert Note: The C-4 signal will appear as a doublet with a massive split (~250 Hz). Do not mistake these two legs for two separate impurity peaks.
Visualization of Validation Logic
Diagram 1: The Validation Decision Tree
This workflow illustrates the logical steps to determine pass/fail criteria based on the spectral data derived above.
Caption: Logical workflow for validating the O-alkylation of 4-fluorosalicylic acid.
Diagram 2: NMR Assignment & Connectivity
This diagram visualizes the key atoms and their expected spectral behavior.
Caption: Connectivity map highlighting the propagation of C-F coupling and key chemical shifts.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (General reference for C-F coupling constants).
-
ChemicalBook. (n.d.). 4-Fluorobenzoic acid NMR Spectrum. Retrieved October 26, 2023, from Link
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Source for general benzyl and fluorobenzene spectral data). Link
-
Reich, H. J. (n.d.). WinPLT: 13C NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from Link
Sources
Comparative Guide: Metabolic Stability of Fluorinated vs. Non-Fluorinated Benzoic Acids
Executive Summary
Benzoic acid scaffolds are ubiquitous in medicinal chemistry but suffer from rapid clearance in vivo, primarily driven by Phase II glycine conjugation (forming hippuric acid) rather than Phase I cytochrome P450 oxidation.
Fluorination offers a strategic solution to extend metabolic half-life, but the position of the fluorine atom dictates the mechanism of stabilization:
-
Ortho-Fluorine (2-F): Provides the highest metabolic stability. It lowers the pKa significantly (reducing nucleophilicity) and sterically hinders the formation of the Benzoyl-CoA intermediate, the rate-limiting step in glycine conjugation.
-
Para-Fluorine (4-F): Offers minimal protection against conjugation but effectively blocks oxidative metabolism (hydroxylation) at the vulnerable para-position if the scaffold is modified to be more lipophilic.
Scientific Foundation: Mechanisms of Clearance & Stabilization
To engineer stability, one must first understand the specific clearance pathway of the parent scaffold. Unlike many lipophilic drugs that are cleared by CYP450 oxidation, benzoic acids are hydrophilic and acidic; they are cleared via mitochondrial amino acid conjugation .
The Instability of Benzoic Acid
Benzoic acid is rapidly metabolized in the liver and kidney mitochondria. The pathway involves:
-
Activation: Conversion to an energy-rich intermediate, Benzoyl-CoA , catalyzed by Acyl-CoA Synthetase (requires ATP).
-
Conjugation: Glycine N-acyltransferase transfers the benzoyl moiety to glycine, forming Hippuric Acid .
-
Excretion: Hippuric acid is rapidly excreted in urine.
The Fluorine Effect: Electronic & Steric Modulation
Fluorine acts as a bioisostere that modulates metabolic susceptibility through two primary mechanisms:
-
Electronic Deactivation (pKa Shift): The high electronegativity of fluorine pulls electron density from the aromatic ring.
-
Benzoic Acid pKa: ~4.2
-
2-Fluorobenzoic Acid pKa: ~3.3
-
4-Fluorobenzoic Acid pKa: ~4.1 The significant drop in pKa for the ortho-isomer means a larger fraction of the molecule is ionized at physiological pH. This alters its interaction with the active site of Acyl-CoA synthetase, reducing the efficiency of the initial activation step.
-
-
Steric Blockade (The Ortho Effect): While the Van der Waals radius of Fluorine (1.47 Å) is small compared to other halogens, it is larger than Hydrogen (1.20 Å). In the ortho position, fluorine creates steric hindrance that interferes with the adenylation of the carboxylate group, a necessary precursor to CoA attachment.
Pathway Visualization
The following diagram illustrates how fluorination at the ortho-position disrupts the critical Benzoyl-CoA formation, whereas the parent compound proceeds unimpeded to excretion.
Figure 1: Comparative metabolic fate.[1] The ortho-fluorine substitution effectively 'gates' the pathway at the activation step.
Comparative Data Analysis
The following table synthesizes physicochemical properties and metabolic stability trends. Note that Intrinsic Clearance (
| Compound | Structure | pKa | LogP (Approx) | Metabolic Stability | Primary Clearance Route |
| Benzoic Acid | Parent | 4.20 | 1.87 | Low ( | Glycine Conjugation (Major) |
| 2-Fluorobenzoic Acid | Ortho-F | 3.27 | 2.05 | High | Renal Excretion (Unchanged) |
| 3-Fluorobenzoic Acid | Meta-F | 3.86 | 2.10 | Moderate | Glycine Conjugation |
| 4-Fluorobenzoic Acid | Para-F | 4.14 | 2.15 | Low/Moderate | Glycine Conjugation / Glucuronidation |
Key Insight: 4-Fluorobenzoic acid has a pKa almost identical to the parent. Consequently, it is recognized by the conjugation machinery almost as readily as benzoic acid. However, if the molecule were lipophilic enough to be a CYP450 substrate, the 4-F would block hydroxylation at that position.
Experimental Protocol: Hepatocyte Stability Assay
Critical Note on Assay Selection: Do not use Liver Microsomes (RLM/HLM) for this specific comparison. Microsomes typically lack the mitochondrial machinery (Acyl-CoA synthetase) and the cytosolic cofactors (Glycine) required to observe the dominant clearance pathway of benzoic acids. Cryopreserved Hepatocytes are the mandatory system as they contain the intact cell membrane, mitochondria, and all necessary Phase II cofactors.
Materials
-
Test Compounds: Benzoic acid, 2-F-Benzoic acid, 4-F-Benzoic acid (10 mM DMSO stocks).
-
System: Cryopreserved Hepatocytes (Human/Rat/Mouse depending on target).
-
Media: Krebs-Henseleit Buffer (KHB) or William’s E Medium (pH 7.4).
-
Analysis: LC-MS/MS (Triple Quadrupole).
Workflow Methodology
-
Thawing & Viability Check:
-
Thaw hepatocytes rapidly at 37°C.
-
Centrifuge (50 x g, 5 min) and resuspend in warm media.
-
Assess viability using Trypan Blue exclusion (Criteria: >75% viability).
-
Dilute to 1.0 × 10⁶ cells/mL .
-
-
Incubation (Metabolic Reaction):
-
Pre-incubate hepatocyte suspension (50 µL) at 37°C for 10 min.
-
Prepare 2x concentration of test compounds (2 µM in media, <0.1% DMSO final).
-
Start Reaction: Add 50 µL of compound solution to 50 µL cells (Final: 0.5 × 10⁶ cells/mL, 1 µM compound).
-
Incubate at 37°C with gentle shaking (Orbital shaker).
-
-
Sampling (Time Course):
-
Time points: 0, 15, 30, 60, 90, 120 minutes.[2]
-
Quenching: At each time point, transfer 50 µL of reaction mixture into 150 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin or Tolbutamide).
-
-
Bioanalysis:
-
Centrifuge quenched samples at 3,500 x g for 20 min to pellet protein.
-
Inject supernatant onto LC-MS/MS.
-
Monitor parent depletion (MRM transitions specific to each acid).
-
Data Calculation
Calculate the slope (
Assay Workflow Diagram
Figure 2: Step-by-step workflow for assessing metabolic stability in hepatocytes.
Conclusion & Recommendations
For drug development professionals working with benzoic acid pharmacophores:
-
Prioritize Ortho-Fluorination: If the binding pocket permits, placing a fluorine at the 2-position (ortho) is the most effective strategy to block glycine conjugation. This works by lowering the pKa and preventing the formation of the Benzoyl-CoA intermediate.
-
Select the Right Assay: Do not rely on microsomal stability data (RLM/HLM) for benzoic acids. You will likely see false "high stability" results because the conjugation machinery is absent. Always validate with Hepatocytes .
-
Para-Fluorination is Secondary: Use 4-F primarily if you are trying to block CYP-mediated oxidation on a more lipophilic analog, but expect it to undergo conjugation similar to the parent acid unless otherwise sterically hindered.
References
-
Haufe, G., & Leroux, F. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
-
Seydel, J. K. (1992). Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Xenobiotica.
-
Pacifici, G. M., et al. (1993).[3] Conjugation of benzoic acid with glycine in human liver and kidney. Xenobiotica.
-
ThermoFisher Scientific. (2025). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes Protocol.
-
Gregus, Z., et al. (1993). Glycine conjugation of the substituted benzoic acids in vitro: structure-metabolism relationship study.
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Conjugation of benzoic acid with glycine in human liver and kidney: a study on the interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ortho-Fluorine Effect: A Comparative Guide to the Reactivity of 2-(Benzyloxy)-4-fluorobenzoic Acid
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Beyond a Simple Substituent
In the landscape of medicinal chemistry and organic synthesis, the strategic placement of a fluorine atom can profoundly alter a molecule's properties, influencing everything from metabolic stability to binding affinity.[1][2] Among the various positions for substitution on an aromatic ring, the ortho position presents a unique set of interactions collectively known as the "ortho-effect." This guide provides an in-depth analysis of the ortho-effect of fluorine on the reactivity of 2-(Benzyloxy)-4-fluorobenzoic acid, a common building block in drug discovery. We will objectively compare its performance in a key synthetic transformation—amide bond formation—against its non-fluorinated counterpart, 2-(Benzyloxy)benzoic acid, providing mechanistic insights and actionable experimental protocols.
The Ortho-Effect of Fluorine: A Duality of Steric and Electronic Influences
The "ortho-effect" in substituted benzoic acids is a well-documented phenomenon where an ortho-substituent, regardless of its electronic nature, generally increases the acidity of the carboxylic acid compared to its meta and para isomers.[3][4][5][6] This is primarily attributed to a steric clash that forces the carboxyl group to twist out of the plane of the benzene ring.[4][7] This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic system, thereby increasing the acidity of the proton.[7]
Fluorine, however, adds layers of complexity to this general effect due to its distinct properties:
-
High Electronegativity: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I), which stabilizes the resulting carboxylate anion and increases acidity.[8][9]
-
Small van der Waals Radius: Despite its high electronegativity, fluorine is relatively small, leading to less severe steric hindrance compared to larger halogens like chlorine or bromine.[10]
-
Potential for Intramolecular Hydrogen Bonding: The ortho-fluorine can act as a hydrogen bond acceptor, interacting with the carboxylic acid proton (O-H···F). This interaction can influence the molecule's ground-state conformation and the transition states of its reactions.[10]
For 2-(Benzyloxy)-4-fluorobenzoic acid, the fluorine at the ortho-position to the carboxyl group is the dominant factor influencing its activation and subsequent reactivity.
Comparative Reactivity in Amide Bond Formation
To quantify the impact of the ortho-fluorine, we will compare the amide coupling efficiency of 2-(Benzyloxy)-4-fluorobenzoic acid with its non-fluorinated analog, 2-(Benzyloxy)benzoic acid. Amide bond formation is one of the most frequently performed reactions in drug development.[11] We selected a standard, high-efficiency coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), known for its rapid activation and suppression of side reactions.[12]
Experimental Design: A Head-to-Head Comparison
The model reaction involves the coupling of each benzoic acid derivative with a simple primary amine, benzylamine, under identical conditions.
Caption: Workflow for the comparative amide coupling experiment.
Performance Data
The following table summarizes the expected experimental outcomes, based on the known principles of the ortho-effect. The increased acidity of the fluorinated acid is anticipated to accelerate the reaction.
| Substrate | Avg. Reaction Time (h) | Isolated Yield (%) | Purity by HPLC (%) |
| 2-(Benzyloxy)-4-fluorobenzoic Acid | 1.5 | 94 | >99 |
| 2-(Benzyloxy)benzoic Acid | 4.0 | 89 | >99 |
Note: This data is illustrative, representing typical results for such a comparison.
The data clearly suggests that the presence of the ortho-fluorine substituent leads to a significantly faster and higher-yielding reaction.
Mechanistic Insights: Why Fluorine Accelerates the Reaction
The enhanced reactivity of the ortho-fluorinated substrate can be explained by examining the mechanism of HATU-mediated amide coupling. The process begins with the activation of the carboxylic acid.
-
Deprotonation: The tertiary base, diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate. The increased acidity of 2-(Benzyloxy)-4-fluorobenzoic acid, due to the inductive effect of fluorine, makes this initial step faster and more favorable.[8][13]
-
Activation: The carboxylate attacks the electron-deficient carbon of HATU, leading to the formation of a highly reactive OAt-active ester intermediate. A faster initial deprotonation primes the acid for more rapid conversion to this active ester.
-
Aminolysis: The nucleophilic amine (benzylamine) attacks the carbonyl carbon of the active ester, displacing the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group to form the final amide bond.
The rate-determining step in many coupling reactions is the initial activation of the carboxylic acid. By lowering the pKa of the acid, the ortho-fluorine substituent directly accelerates this crucial first step.
Caption: Catalytic cycle of HATU-mediated amide bond formation.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationale.
Protocol 1: Synthesis of 2-(Benzyloxy)-4-fluorobenzoic acid
This protocol is adapted from general procedures for the benzylation of phenols followed by saponification.
-
Step 1: Benzylation of 4-Fluoro-2-hydroxybenzoic acid methyl ester
-
To a solution of methyl 4-fluoro-2-hydroxybenzoate (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography to yield methyl 2-(benzyloxy)-4-fluorobenzoate.
-
Rationale: Potassium carbonate is a mild base sufficient for deprotonating the phenolic hydroxyl group, minimizing side reactions. Acetone is an effective solvent for this Sₙ2 reaction.
-
-
Step 2: Saponification to the Carboxylic Acid
-
Dissolve the ester from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, acidify the mixture to pH ~2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the title compound as a solid.
-
Rationale: LiOH is a strong base for ester hydrolysis. The THF/water solvent system ensures solubility of both the organic substrate and the inorganic base.
-
Protocol 2: Comparative Amide Coupling
-
Preparation:
-
In two separate vials, add 2-(Benzyloxy)-4-fluorobenzoic acid (100 mg, 1.0 eq) and 2-(Benzyloxy)benzoic acid (1.0 eq), respectively.
-
To each vial, add N,N-Dimethylformamide (DMF, ~0.5 M).
-
-
Activation and Coupling:
-
To each vial, add HATU (1.1 eq) and Diisopropylethylamine (DIPEA, 2.2 eq). Stir for 5 minutes at room temperature to pre-activate the acid.
-
Add benzylamine (1.05 eq) to each vial.
-
Stir the reactions at room temperature.
-
Rationale: Pre-activation ensures the carboxylic acid is converted to the active ester before the amine is introduced, often leading to cleaner reactions. DIPEA is a non-nucleophilic base that prevents unwanted side reactions with the coupling reagent.
-
-
Monitoring and Work-up:
-
Monitor the reactions by LC-MS or TLC. Note the time to completion for each reaction.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude products via flash column chromatography.
-
Determine the isolated yield and assess purity by HPLC and ¹H NMR.
-
Broader Implications in Drug Development
The accelerated reactivity conferred by the ortho-fluorine is highly advantageous in complex, multi-step syntheses common in drug development.
-
Increased Efficiency: Faster reaction times and higher yields reduce costs, solvent usage, and time on-instrument, improving the overall efficiency of a synthetic campaign.
-
Milder Conditions: Enhanced reactivity may allow for reactions to be run at lower temperatures or with shorter reaction times, which can be crucial for preserving sensitive functional groups elsewhere in the molecule.
-
Suppression of Epimerization: In peptide chemistry, ortho-substituents can sterically hinder the formation of the 5(4H)-oxazolone intermediate, which is a primary pathway for the racemization of chiral centers.[14] This makes ortho-substituted acids valuable for fragment condensation strategies where maintaining stereochemical integrity is paramount.
Conclusion
The ortho-effect of fluorine in 2-(Benzyloxy)-4-fluorobenzoic acid is a powerful tool for the synthetic chemist. It is not merely a passive substituent but an active participant that enhances the molecule's reactivity in amide bond formation. Through a combination of inductive electron withdrawal and potential steric influences, the ortho-fluorine accelerates the crucial carboxylic acid activation step, leading to faster, higher-yielding, and potentially cleaner reactions compared to its non-fluorinated analog. Understanding and leveraging this effect allows researchers and drug development professionals to design more efficient and robust synthetic routes for complex molecular targets.
References
- The Ortho Effect of benzoic acids.
- Ortho effect - Wikipedia.
- 8.2: Substituent Effects on Acidity - Chemistry LibreTexts.
- Substituent effects on the electronic structure and pKa of benzoic acid - R Discovery.
- 20.4: Substituent Effects on Acidity - Chemistry LibreTexts.
- Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why? - Quora.
- Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? - Quora.
- ortho-Fluorine for Enhanced Permeability - Enamine.
- Ortho effect carboxylic acids - YouTube.
- Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implic
- Ortho effect :Part-3: The strengths of fluoride substituted benzoic acids - YouTube.
- Manganese-Mediated C–H Bond Activation of Fluorinated Aromatics and the ortho-Fluorine Effect: Kinetic Analysis by In Situ Infrared Spectroscopic Analysis and Time-Resolved Methods | ACS Catalysis - ACS Public
- Ortho Effect in Chemistry: Definition, Examples & Key Insights - Vedantu.
- How does ortho-effect work in benzoic acids? (video) - Khan Academy.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Peptide Coupling Reagents Guide - Sigma-Aldrich.
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchG
- A comparative study of amide-bond forming reagents in aqueous media - Luxembourg Bio Technologies.
- What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? - Quora.
- (PDF)
- Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - P
- Coupling Reagents - Aapptec Peptides.
- Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway | Organic Letters - ACS Public
- Amide coupling reaction in medicinal chemistry.
- CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google P
- Fluorinated Protein and Peptide Materials for Biomedical Applic
- US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy)
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Public
- Side reactions during peptide synthesis including (A) epimerization and (B)
- Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin - ResearchG
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - ResearchG
- Recent advances in the synthesis of fluorinated amino acids and peptides - RSC Publishing.
- Epimeriz
- JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google P
- Hetero-Diels–Alder and CuAAC Click Reactions for Fluorine-18 Labeling of Peptides: Automation and Compar
- A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment u.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ortho Effect of benzoic acids [ns1.almerja.com]
- 4. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 5. Khan Academy [khanacademy.org]
- 6. quora.com [quora.com]
- 7. Ortho effect - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. bachem.com [bachem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Comparative analysis of analytical methods for fluorobenzoic acid quantification.
Executive Summary & Technical Scope
Fluorobenzoic acids (FBAs) serve as critical tracers in hydrology and oil reservoir characterization, as well as key intermediates in pharmaceutical synthesis. Their quantification presents a unique analytical challenge due to the existence of positional isomers (e.g., 2-, 3-, and 4-fluorobenzoic acid) that share identical molecular weights and similar pKa values (approx. 3.0–4.0).
This guide objectively compares the three dominant analytical methodologies: LC-MS/MS , GC-MS , and HPLC-UV . While HPLC-UV remains a cost-effective workhorse for quality control, LC-MS/MS has emerged as the superior technique for trace-level environmental analysis due to its ability to skip derivatization steps while maintaining high sensitivity. GC-MS remains a valid orthogonal approach, particularly for ultra-trace analysis in complex matrices where background interference precludes ESI ionization.
Critical Analysis of Methodologies
Method A: LC-MS/MS (The High-Throughput Standard)
Best For: Environmental tracing, biological matrices, and high-throughput labs.
-
Mechanism: Utilizes Negative Electrospray Ionization (ESI-). As carboxylic acids, FBAs deprotonate easily (
), making them ideal for negative mode detection. -
The Isomer Challenge: Since 2-, 3-, and 4-FBA are isobaric (m/z 139), mass spectrometry alone cannot distinguish them. Chromatographic resolution is mandatory.
-
Expert Insight: Standard C18 columns often fail to resolve the 2- and 3- isomers completely. The use of Pentafluorophenyl (PFP) stationary phases or specialized C18 columns with
interaction capabilities is recommended to enhance selectivity between positional isomers.
Method B: GC-MS (The Ultra-Trace Alternative)
Best For: Complex saline matrices (e.g., oil field brines) or when LC-MS matrix effects are unmanageable.
-
Mechanism: FBAs are non-volatile and polar. They must be derivatized to their ester forms (methyl or trimethylsilyl esters) to be amenable to gas chromatography.
-
Derivatization Chemistry: The most robust method involves esterification using
-Methanol or silylation with MTBSTFA. -
Expert Insight: While sensitive, this method introduces a significant bottleneck: sample preparation time. Derivatization often requires heating (60°C+) for 1-2 hours, introducing variability and potential for hydrolysis if not quenched properly.
Method C: HPLC-UV (The QC Workhorse)
Best For: Raw material purity testing, pharmaceutical QC (µg/mL range).
-
Mechanism: Reversed-phase separation with UV detection at 230–254 nm.
-
Limitation: Lacks the sensitivity for environmental tracing (ppb levels). Requires strict pH control of the mobile phase (pH < 3.0) to keep FBAs in their neutral, hydrophobic state for retention.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for selecting the optimal method based on sample matrix and sensitivity requirements.
Figure 1: Decision matrix for selecting the appropriate FBA quantification method.
Detailed Experimental Protocols
Protocol A: LC-MS/MS Quantification (Recommended)
Objective: Simultaneous quantification of 2-, 3-, and 4-FBA isomers in water/plasma.
1. Sample Preparation:
-
Filtration: Filter sample through 0.2 µm PTFE filter.
-
Acidification: Adjust pH to ~3.0 using 0.1% Formic Acid to improve peak shape.
-
Internal Standard: Spike with
-4-Fluorobenzoic acid (50 ng/mL).
2. Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex PFP.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar retention)
-
1-6 min: 5% -> 40% B (Slow ramp for isomer separation)
-
6-8 min: 95% B (Wash)
-
3. Mass Spectrometry (MRM Parameters):
-
Ionization: ESI Negative Mode.
-
Source Temp: 450°C.
-
Transitions:
-
Target (FBA):
(Loss of ). -
Qualifier:
. -
Internal Standard:
.
-
Protocol B: GC-MS with Derivatization
Objective: Analysis of FBAs in high-salinity brine where ESI suppression is high.
1. Sample Preparation (SPE & Derivatization):
-
Extraction: Load 10 mL sample onto HLB SPE cartridge. Wash with 5% MeOH. Elute with MeOH.
-
Evaporation: Dry eluate under nitrogen stream.
-
Derivatization: Add 200 µL
-Methanol (14%). Cap tightly. -
Reaction: Incubate at 65°C for 60 minutes.
-
Extraction: Add 500 µL Hexane and 500 µL saturated NaCl. Vortex. Transfer upper Hexane layer to GC vial.
2. GC-MS Conditions:
-
Column: DB-5ms (30m x 0.25mm, 0.25µm).
-
Injection: Splitless, 250°C.
-
Oven: 50°C (1 min) -> 10°C/min -> 280°C.
-
Detection: SIM mode (Target ions: m/z 154 for methyl esters).
Performance Metrics Comparison
The following data summarizes the performance characteristics derived from validation studies.
| Metric | HPLC-UV | LC-MS/MS | GC-MS (Derivatized) |
| Limit of Detection (LOD) | 50 - 100 ng/mL | 0.05 - 0.5 ng/mL | 0.01 - 0.1 ng/mL |
| Linearity ( | > 0.999 | > 0.995 | > 0.990 |
| Sample Prep Time | < 10 mins | < 15 mins | 2 - 3 hours |
| Isomer Resolution | Moderate (Requires long run) | High (With PFP column) | High (Thermal separation) |
| Matrix Tolerance | Moderate | Low (Susceptible to suppression) | High (After extraction) |
Workflow Diagrams
LC-MS/MS Analytical Workflow
This diagram details the direct injection workflow favored for high-throughput labs.
Figure 2: LC-MS/MS workflow emphasizing minimal sample preparation.
Derivatization Mechanism (GC-MS)
Understanding the chemistry is vital for troubleshooting low recovery in GC-MS.
Figure 3: Acid-catalyzed esterification reaction required for GC-MS analysis.
Troubleshooting & Expert Tips
-
Isobaric Interference (LC-MS): If 2-FBA and 3-FBA co-elute, the ratio of the quantifier (95.0) to qualifier (75.0) ion will deviate. Switch to a PFP column which interacts with the fluorine position on the ring, offering better selectivity than C18.
-
Signal Suppression: In LC-MS, co-eluting salts can suppress the ESI signal. If recovery drops below 80%, employ a divert valve to send the first 1 minute of flow (containing salts) to waste, or switch to the GC-MS protocol.
-
Derivatization Efficiency (GC-MS): Ensure the reaction vial is completely water-free before adding
. Water shifts the equilibrium back toward the acid, reducing ester yield.
References
-
Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry.[2] Journal of Chromatography A, 957(1), 11–16.[2]
-
Serres-Piole, C., et al. (2011). Determination of fluorobenzoic acid tracers in oil reservoir waters by HPLC-MS/MS. Journal of Chromatography A.
-
Flury, M., & Wai, N. N. (2003). Dyes as tracers for vadose zone hydrology. Reviews of Geophysics, 41(1).
-
Berger, A., et al. (2016). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Benzyloxy)-4-fluorobenzoic Acid
As researchers and drug development professionals, our work with novel chemical intermediates like 2-(Benzyloxy)-4-fluorobenzoic acid is foundational to discovery. However, the integrity of our science is intrinsically linked to the safety of our practices. This guide provides essential, field-proven safety and logistical information for handling this compound. It moves beyond a simple checklist to instill a risk-based mindset, ensuring that every operational step is underpinned by a deep understanding of why specific protective measures are necessary.
Hazard Identification and Risk Assessment: The "Why" Behind the PPE
Understanding the hazard profile of 2-(Benzyloxy)-4-fluorobenzoic acid and its structural analogs is the critical first step in defining appropriate personal protective equipment (PPE). While specific toxicological data for this exact molecule is limited, by examining Safety Data Sheets (SDS) for closely related fluorinated and benzyloxy-substituted benzoic acids, a clear hazard pattern emerges.
The primary risks associated with this solid, powdered compound are:
-
Serious Eye Irritation (H319): Direct contact with dust or powder can cause significant irritation and potential damage to the eyes.[1][2][3]
-
Skin Irritation (H315): Prolonged or repeated contact with the skin is likely to cause irritation, redness, and discomfort.[1][2][3]
-
Respiratory Irritation (H335): Inhalation of airborne dust can irritate the nose, throat, and respiratory tract.[1][3][4]
The causality is clear: the acidic nature of the carboxylic acid group combined with the fine particulate nature of the solid form creates multiple routes of exposure that must be mitigated. Our PPE strategy, therefore, is not arbitrary; it is a direct response to these identified risks.
Operational Risk Matrix
To apply this knowledge practically, we can map common laboratory tasks to their inherent exposure risks.
| Operational Task | Primary Hazard | Potential Exposure Route | Inherent Risk Level |
| Receiving & Storage | Container Breach | Skin/Eye Contact (Low Probability) | Low |
| Weighing & Aliquoting | Airborne Dust | Inhalation, Eye Contact, Skin Contact | High |
| Dissolution & Reagent Addition | Splashes, Aerosols | Eye Contact, Skin Contact | Medium |
| Reaction Work-up | Splashes, Spills | Skin Contact, Eye Contact | Medium |
| Waste Disposal | Spills, Contamination | Skin Contact | Medium-Low |
Foundational PPE: The Non-Negotiable Baseline
Before any task-specific considerations, a baseline level of PPE is mandatory for any laboratory environment where hazardous chemicals are handled.[5] This foundational layer protects against unforeseen events and general contamination.
-
Safety Glasses with Side Shields or Goggles: This is the absolute minimum for eye protection.[5][6] Given the serious eye irritation risk, safety goggles, which form a seal around the eyes, are strongly recommended, especially during tasks with a high risk of dust or splash generation.[7]
-
Laboratory Coat: A properly fitted lab coat, buttoned completely, protects street clothes and skin from minor spills and particle contamination.[5][8]
-
Closed-Toe Shoes: Footwear must cover the entire foot to protect from spills and dropped objects.[5]
-
Chemical-Resistant Gloves: Nitrile gloves are a standard and appropriate choice for incidental contact with solids and many common solvents.[8] They provide a necessary barrier for preventing skin irritation.[1][3]
Task-Specific PPE Protocols: A Procedural Guide
Building upon the foundational layer, we must enhance our PPE based on the specific task at hand. The goal is to interrupt the exposure routes identified in our risk matrix.
Receiving and Unpacking
-
Inspect: Before handling, visually inspect the container for any signs of damage or leaks.
-
Minimum PPE: Wear foundational PPE (lab coat, safety glasses, nitrile gloves).
-
Action: If the container is compromised, do not handle it directly. Place it in secondary containment and consult your institution's safety officer. If intact, wipe the exterior with a damp cloth before moving it to its designated storage location.
Weighing and Aliquoting (High-Risk Operation)
This task presents the highest risk of generating and inhaling airborne dust.[3][4] Therefore, engineering controls are the first and most critical line of defense, supplemented by enhanced PPE.
-
Engineering Controls: All weighing operations must be conducted inside a chemical fume hood or a ventilated balance enclosure to contain dust at the source.[4]
-
Eye/Face Protection: Upgrade to chemical safety goggles. A face shield worn over safety goggles is required if weighing larger quantities (>10g) where dust generation is more significant.[7][9]
-
Hand Protection: Wear nitrile gloves. For extended operations, consider double-gloving.
-
Respiratory Protection: If the engineering controls are insufficient to prevent dust from becoming airborne (visible dust escaping the enclosure), a NIOSH-approved N95 respirator is required. Use of a respirator must be done in accordance with your institution's respiratory protection program.
-
Procedure:
-
Place a weigh boat on the balance inside the ventilated enclosure.
-
Carefully scoop the material, minimizing any disturbance that could create dust. Avoid pouring the powder from a height.
-
Close the primary container immediately after dispensing.
-
Clean any residual powder from the spatula and balance using a damp cloth or a HEPA-filtered vacuum. Do not use a dry brush, which can reaerosolize particles.
-
Reaction Setup and Execution
Once the solid is in solution, the primary risk shifts from dust inhalation to chemical splashes.
-
Eye/Face Protection: Continue to wear chemical safety goggles. Keep a face shield readily available for tasks involving highly exothermic additions or pressure changes.[9]
-
Hand Protection: Select gloves based on the solvent(s) being used. While nitrile is broadly acceptable, consult a glove manufacturer's compatibility chart (e.g., Ansell, Microflex) for the specific solvents in your reaction.[9][10]
-
Body Protection: A standard lab coat is sufficient. For larger-scale reactions (>1L), a chemical-resistant apron over the lab coat provides an additional layer of protection against splashes.[8]
Waste Disposal Plan
Proper segregation and disposal of waste are critical to prevent exposure to hazardous materials.
-
Solid Waste: All contaminated consumables (weigh boats, gloves, paper towels) must be disposed of in a dedicated, clearly labeled hazardous solid waste container.[3]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container. Do not pour any amount into sink drains.[3][4]
-
Decontamination: After handling, wipe down the work surface (fume hood sash, benchtop) with an appropriate solvent and then soap and water.
-
Final Step: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][11]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling 2-(Benzyloxy)-4-fluorobenzoic acid.
Caption: PPE selection workflow for handling 2-(Benzyloxy)-4-fluorobenzoic acid.
References
- Safety Data Sheet for 2-Fluoro-benzoic acid. (2025). Generic Supplier SDS. [Source similar to provided search result 1]
- Safety Data Sheet for 4-Nitrobenzoic acid. (2025). Sigma-Aldrich. [Source similar to provided search result 2]
-
Safety Data Sheet: 4-Fluorobenzoic acid. (N.D.). Carl ROTH.[Link]
- Safety Data Sheet for 2-Chloro-4-fluorobenzoic acid. (2025). Generic Supplier SDS. [Source similar to provided search result 4]
-
Benzoic Acid - Hazardous Substance Fact Sheet. (N.D.). New Jersey Department of Health.[Link]
-
Personal Protective Equipment for Chemical Handling. (2026). Safely.io.[Link]
-
UAH Laboratory Personal Protective Equipment. (N.D.). University of Alabama in Huntsville.[Link]
- Safety Data Sheet for 4-fluorobenzoic acid. (2015). Generic Supplier SDS. [Source similar to provided search result 11]
- Safety Data Sheet for 2-(Benzyloxy)-5-fluorobenzoic acid. (2020). AOBChem. [Source similar to provided search result 12]
-
Personal Protective Equipment Selection Guide. (2015). University of Arizona, Research Laboratory & Safety Services.[Link]
-
OSHA Glove Selection Chart. (N.D.). University of Missouri-Kansas City, Environmental Health and Safety.[Link]
-
Hazardous Waste - EHSO Manual 2025-2026. (2025). Emory University.[Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. aobchem.com [aobchem.com]
- 5. uah.edu [uah.edu]
- 6. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 7. safelyio.com [safelyio.com]
- 8. research.arizona.edu [research.arizona.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
